Product packaging for Dexamethasone(Cat. No.:CAS No. 23495-06-9)

Dexamethasone

Cat. No.: B10754446
CAS No.: 23495-06-9
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-CXSFZGCWSA-N
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Description

Dexamethasone is a potent synthetic member of the glucocorticoid class of steroids, widely utilized in biochemical and pharmacological research. Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR), followed by translocation of the ligand-receptor complex into the nucleus. This complex then modulates gene transcription by binding to Glucocorticoid Response Elements (GREs), leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins, including various cytokines, chemokines, and adhesion molecules. Due to its powerful anti-inflammatory and immunosuppressive properties, this compound is an indispensable tool for studying inflammatory pathways, immune cell regulation, and apoptosis. Its applications extend to cancer research, where it is used to investigate its pro-apoptotic effects on certain hematologic malignancies like multiple myeloma and leukemia. Furthermore, it serves as a critical component in molecular biology for selecting transfected mammalian cells when using systems like the pCl-neo mammalian expression vector, as it induces resistance in successfully transfected clones. Researchers also employ this compound to establish in vitro models of steroid-induced insulin resistance and to explore the complexities of the hypothalamic-pituitary-adrenal (HPA) axis. This compound provides a reliable and highly characterized standard for elucidating the diverse physiological roles of glucocorticoids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FO5 B10754446 Dexamethasone CAS No. 23495-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
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InChI Key

UREBDLICKHMUKA-CXSFZGCWSA-N
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Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
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Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
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Molecular Formula

C22H29FO5
Record name DEXAMETHAZONE
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DSSTOX Substance ID

DTXSID3020384
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Molecular Weight

392.5 g/mol
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Physical Description

Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/, ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/, Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform, In water, 89.0 mg/L at 25 °C, 5.05e-02 g/L
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Color/Form

Crystals from ether, WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER

CAS No.

50-02-2, 23495-06-9
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Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, labeled with tritium, (11β,16α)-
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Melting Point

504 to 507 °F (NTP, 1992), 260-264, 262-264 °C, 262 °C
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Molecular Mechanisms of Dexamethasone Action

Glucocorticoid Receptor (GR) Interactions and Dynamics

The initial and pivotal step in dexamethasone's mechanism of action is its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.gov

GR Binding and Ligand Affinity in Cellular Systems

This compound (B1670325), being a lipophilic molecule, readily diffuses across the cell membrane into the cytoplasm. researchgate.net In the cytoplasm, it binds to the glucocorticoid receptor, which is typically held in an inactive state within a multiprotein chaperone complex including heat shock proteins (Hsp90, Hsp70) and immunophilins. mdpi.com The binding of this compound to the ligand-binding domain (LBD) of the GR induces a conformational change in the receptor. patsnap.comoup.com

The affinity of this compound for the GR is a critical determinant of its potency. Studies have shown that this compound binds to the GR with high affinity. pnas.orgoup.com For instance, in rat hepatoma tissue culture cells, [3H]this compound binding assays have been used to determine the binding affinity and the number of receptor sites. oup.com The dissociation constant (Kd) for this compound is in the nanomolar range, indicating a strong interaction. For example, a Kd of approximately 5 nM has been reported. plos.org The structural features of this compound, such as the 9α-fluoro and 16α-methyl groups, contribute to its high affinity and stability. patsnap.comcebm.net This high affinity allows for a robust response even at low concentrations. plos.org Research in various cell types, including peripheral blood monocytes from asthmatic patients, has demonstrated no significant alterations in GR binding affinity despite long-term glucocorticoid treatment. ersnet.org

Receptor Translocation and Nuclear Localization

Upon ligand binding and the subsequent conformational change, the chaperone proteins dissociate from the GR. patsnap.com This unmasking of the nuclear localization signals on the GR facilitates its translocation from the cytoplasm into the nucleus. patsnap.comthermofisher.comatsjournals.org This process is an active, energy-dependent step. iapchem.orgsrce.hr

The nuclear translocation of the GR is a hallmark of its activation by agonists like this compound. thermofisher.com Studies using green fluorescent protein (GFP)-tagged GR have visually demonstrated this movement from the cytoplasm to the nucleus upon this compound treatment. thermofisher.comresearchgate.net The translocation can be rapid, with significant nuclear accumulation observed within an hour of exposure to this compound. atsjournals.orgresearchgate.net Once in the nucleus, the GR can exert its effects on gene expression. guidetopharmacology.org The process of nuclear import is crucial, and mutations affecting the nuclear localization sequence can abrogate the receptor's function. mdpi.com

Modulation of Receptor Conformation and Activity

The binding of this compound not only triggers nuclear translocation but also modulates the GR's conformation in a way that allows it to interact with other proteins and DNA. patsnap.com The agonist-bound conformation of the GR's ligand-binding domain, particularly the positioning of helix 12, is crucial for its interaction with coactivators. plos.org These coactivator proteins, such as SRC-1 and TIF2, are essential for the receptor's ability to activate gene transcription. thermofisher.complos.org

Conversely, the binding of antagonists can induce a different conformational change that prevents coactivator recruitment and may even promote the binding of corepressors. plos.org The specific conformation induced by this compound is therefore central to its function as a potent activator of glucocorticoid-responsive genes. Furthermore, the structure of the ligand can influence the DNA-binding dynamics of the receptor. plos.org Synthetic agonists like this compound have been shown to induce a larger DNA-bound fraction of GR with longer residence times compared to naturally occurring glucocorticoids. plos.org

Genomic Mechanisms of Gene Regulation

Once in the nucleus, the this compound-GR complex modulates gene expression through several genomic mechanisms. These can be broadly categorized as transactivation and transrepression.

Glucocorticoid Response Element (GRE) Transactivation

The classic mechanism of GR-mediated gene activation is through direct binding to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govpnas.org GREs are typically palindromic sequences located in the promoter regions of target genes. nih.govpnas.org The activated GR, usually as a homodimer, binds to these GREs. pnas.orgplos.org

This binding event initiates the recruitment of a cascade of coactivator proteins, which possess histone acetyltransferase activity. thermofisher.com This leads to the acetylation of histone proteins, resulting in a more open chromatin structure that is accessible to the transcriptional machinery. Ultimately, this process enhances the rate of transcription of the target gene. cebm.net Many of the metabolic and endocrine effects of glucocorticoids are thought to be mediated through this transactivation mechanism. ersnet.org Genes that are well-known to be transactivated by this compound via GREs include GILZ (glucocorticoid-induced leucine (B10760876) zipper) and FKBP5. pnas.orgnih.gov

Transrepression of Inflammatory Transcription Factors

A major component of this compound's potent anti-inflammatory effects is its ability to repress the activity of pro-inflammatory transcription factors. oup.comingentaconnect.com This mechanism, known as transrepression, is often independent of direct GR-DNA binding. plos.orgspandidos-publications.com Instead, the activated GR monomer interacts directly with transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). plos.orgersnet.orgoup.com

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the potent inhibition of the NF-κB signaling pathway. nih.govphysiology.org NF-κB is a critical transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. patsnap.com The activated glucocorticoid receptor (GR) interferes with NF-κB signaling through several distinct mechanisms:

Upregulation of IκBα: The most prominent mechanism is the increased synthesis of the NF-κB inhibitor, IκBα. nih.govpatsnap.comaai.org The this compound-GR complex binds to GREs in the promoter of the NFKBIA gene (which codes for IκBα), directly upregulating its transcription. physiology.orgresearchgate.net The newly synthesized IκBα protein then sequesters NF-κB dimers (typically p50-p65) in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes. physiology.orgpatsnap.com Studies in rat hepatocytes and various cell lines have demonstrated that this compound treatment leads to increased I-κBα mRNA and protein levels, resulting in decreased nuclear NF-κB. physiology.orgresearchgate.net

Direct Protein-Protein Interaction: The activated GR can directly interact with the p65 (RelA) subunit of the NF-κB complex. physiology.org This physical association interferes with the ability of p65 to bind to its DNA consensus sites and recruit necessary co-activators, thereby repressing the transcription of NF-κB-dependent genes without necessarily affecting NF-κB's nuclear translocation in all cell types. nih.gov

Inhibition of Upstream Signaling: this compound has been shown to inhibit signaling pathways that lead to NF-κB activation. This includes preventing the phosphorylation and subsequent degradation of IκBα, a key step for NF-κB release and nuclear entry. asm.org

These multilevel inhibitory actions on the NF-κB pathway are central to this compound's ability to suppress inflammation.

Activator Protein 1 (AP-1) Interactions

This compound also suppresses inflammatory responses by interfering with the Activator Protein 1 (AP-1) signaling pathway. biorxiv.orgnih.gov AP-1 is another crucial transcription factor, typically a heterodimer of proteins from the Fos (e.g., c-Fos) and Jun (e.g., c-Jun) families, that regulates genes involved in inflammation, proliferation, and cell death. ersnet.org

The interaction between the this compound-activated GR and AP-1 is a key example of transcriptional transrepression. The mechanisms of this inhibition include:

Direct Protein-Protein Interaction: The activated GR monomer can physically bind to components of the AP-1 complex, such as c-Fos and c-Jun. biorxiv.orgoup.com This interaction prevents the AP-1 complex from binding effectively to its DNA target sequences (AP-1 binding sites) in the promoter regions of pro-inflammatory genes. ersnet.org This mechanism does not require the GR to bind to DNA itself.

Competition for Co-activators: Both GR and AP-1 require common transcriptional co-activators, such as CREB-binding protein (CBP) and p300, to initiate gene transcription. The activated GR can sequester these limited co-activators, making them unavailable for the AP-1 complex and thereby inhibiting AP-1-mediated gene expression.

Downregulation of AP-1 Component Expression: Research in human lung tissue has shown that while short-term this compound exposure prevents AP-1 DNA binding through protein-protein interactions, long-term (e.g., 24 hours) treatment can lead to a reduction in the mRNA and protein levels of both c-Fos and c-Jun. nih.goversnet.org This decreases the available pool of proteins to form the active AP-1 transcription factor. ersnet.org

Through these interactions, this compound effectively blunts the expression of numerous AP-1-dependent inflammatory genes. biorxiv.org

This compound-Induced Gene Expression Alterations

This compound profoundly alters the gene expression profile in target cells, a process central to its therapeutic effects. This is achieved through the genomic mechanisms of transactivation and transrepression mediated by the glucocorticoid receptor (GR).

Upregulation of Anti-inflammatory Genes and Proteins (e.g., IκBα)

A key component of this compound's action is the transactivation of genes that encode anti-inflammatory proteins. The activated GR-dexamethasone complex binds to GREs in the promoter regions of these genes, enhancing their transcription. mdpi.com

Notable examples include:

Inhibitor of NF-κB Alpha (IκBα): As detailed previously, this compound induces the synthesis of IκBα, which sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes. physiology.orgpatsnap.comresearchgate.net

Annexin A1 (ANXA1 or Lipocortin-1): this compound strongly upregulates the expression of Annexin A1. patsnap.comesmed.orgnih.gov This protein has multiple anti-inflammatory functions, including the inhibition of phospholipase A2 (PLA2), an enzyme critical for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comesmed.org Annexin A1 also inhibits the migration of neutrophils to sites of inflammation. esmed.org Studies in macrophages have shown that this compound treatment leads to a significant upregulation of Annexin A1 expression. nih.gov

Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1): this compound induces the expression of MKP-1, a phosphatase that dephosphorylates and inactivates key pro-inflammatory signaling molecules like p38 MAPK and JNK. asm.orgconicet.gov.ar

Gene/ProteinPrimary Anti-inflammatory FunctionMechanism of UpregulationKey References
IκBαInhibits NF-κB by cytoplasmic sequestrationGR-mediated transactivation via GRE patsnap.com, physiology.org, researchgate.net
Annexin A1 (Lipocortin-1)Inhibits phospholipase A2 and neutrophil migrationGR-mediated transactivation via GRE esmed.org, patsnap.com, nih.gov
MKP-1 (DUSP1)Inactivates pro-inflammatory MAP kinases (p38, JNK)GR-mediated transactivation conicet.gov.ar, asm.org
GILZ (TSC22D3)Inhibits NF-κB and AP-1 pathwaysGR-mediated transactivation conicet.gov.ar, mdpi.com
Downregulation of Pro-inflammatory Cytokines and Chemokines (e.g., IL-1, IL-6, TNF-α, IFN-γ)

A major therapeutic effect of this compound is the potent downregulation of genes encoding pro-inflammatory cytokines and chemokines. This is primarily achieved through transrepression, where the activated GR interferes with transcription factors like NF-κB and AP-1, which are essential for the expression of these inflammatory mediators. mdpi.comconicet.gov.ar

This compound has been shown to significantly reduce the expression and production of:

Interleukins (IL): This includes a broad range of interleukins such as IL-1, IL-2, IL-6, and IL-8. patsnap.comnih.govconicet.gov.ar For example, clinical studies in patients with community-acquired pneumonia demonstrated that this compound treatment significantly lowered serum concentrations of IL-6 and IL-8. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): this compound inhibits the synthesis of this pivotal pro-inflammatory cytokine. nih.govnih.govnih.gov

Interferon-gamma (IFN-γ): Production of this key T-cell cytokine is also suppressed by this compound. conicet.gov.arnih.govoup.com

The repression of these genes reduces the recruitment and activation of immune cells, limits the amplification of the inflammatory cascade, and mitigates tissue damage. patsnap.com

Cytokine/ChemokinePrimary Pro-inflammatory FunctionMechanism of DownregulationKey References
Interleukin-1 (IL-1)Fever, inflammation, T-cell activationTransrepression of NF-κB and AP-1 patsnap.com, , nih.gov
Interleukin-6 (IL-6)Acute phase response, B-cell differentiationTransrepression of NF-κB and AP-1 biorxiv.org, patsnap.com, nih.gov, nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Systemic inflammation, apoptosis, cytokine cascadeTransrepression of NF-κB and AP-1 conicet.gov.ar, nih.gov, nih.gov
Interferon-gamma (IFN-γ)Macrophage activation, Th1 responseTransrepression of AP-1 conicet.gov.ar, nih.gov, oup.com
Regulation of Enzyme Expression (e.g., COX-2, iNOS, CYP3A4, P-gp)

This compound modulates the expression of several key enzymes involved in inflammation and drug metabolism.

Downregulation of Pro-inflammatory Enzymes:

Cyclooxygenase-2 (COX-2): this compound significantly suppresses the expression of COX-2, an inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. nih.govesmed.orgnih.govresearchgate.net This inhibition is largely mediated by the repression of the NF-κB and AP-1 pathways, which are required for COX-2 gene transcription. nih.gov

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, which produces large amounts of nitric oxide during inflammatory responses, is strongly inhibited by this compound. physiology.orgnih.govpnas.orgphysiology.org This repression occurs at the transcriptional level, primarily through the upregulation of IκBα and subsequent inhibition of NF-κB activation. physiology.orgphysiology.org

Upregulation of Metabolic Enzymes and Transporters:

Cytochrome P450 3A4 (CYP3A4): this compound is a well-established inducer of CYP3A4, a major enzyme in the liver and intestine responsible for the metabolism of a wide range of drugs. oup.comnih.govencyclopedia.pub This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates CYP3A4 gene transcription. oup.com

P-glycoprotein (P-gp): this compound also induces the expression of P-glycoprotein (P-gp, encoded by the ABCB1 gene), an efflux transporter that pumps various substances, including many drugs, out of cells. oup.comnih.govunil.ch This induction also involves the PXR pathway and can affect the absorption and distribution of co-administered drugs. unil.chdergipark.org.tr

Enzyme/TransporterFunctionEffect of this compoundPrimary MechanismKey References
COX-2Prostaglandin synthesis (inflammation)DownregulationInhibition of NF-κB and AP-1 esmed.org, nih.gov, nih.gov
iNOSNitric oxide synthesis (inflammation)DownregulationInhibition of NF-κB (via IκBα upregulation) physiology.org, nih.gov, physiology.org
CYP3A4Drug metabolismUpregulation (Induction)Activation of Pregnane X Receptor (PXR) oup.com, nih.gov, encyclopedia.pub
P-glycoprotein (P-gp)Drug efflux transporterUpregulation (Induction)Activation of Pregnane X Receptor (PXR) unil.ch, nih.gov, dergipark.org.tr

Non-Genomic Mechanisms and Rapid Cellular Responses

In addition to its well-characterized genomic effects that occur over hours to days, this compound can elicit rapid cellular responses within seconds to minutes. ersnet.orgnih.gov These non-genomic actions are too swift to be mediated by gene transcription and protein synthesis and are often insensitive to transcription inhibitors like actinomycin (B1170597) D. nih.govmdpi.com These effects are thought to be initiated through several mechanisms:

Membrane-Bound Glucocorticoid Receptors (mGRs): Evidence points to the existence of specific GRs associated with the cell membrane. ersnet.orgplos.org this compound binding to these mGRs can rapidly trigger intracellular signaling cascades. For instance, studies have shown that a membrane-impermeable form of this compound can mimic the rapid effects of the parent compound, suggesting an action initiated at the cell surface. plos.org These receptors can be coupled to G-proteins and activate second messenger systems, including protein kinase C (PKC) and PI3K/Akt pathways. nih.govoup.com

Cytosolic Glucocorticoid Receptor (cGR)-Mediated Non-Genomic Actions: The classical cytosolic GR can also mediate rapid, non-genomic effects. Upon this compound binding, the GR complex can rapidly interact with and modulate the activity of various signaling proteins, such as Src kinase, leading to downstream effects like the inhibition of phospholipase A2. ersnet.org This interaction can also lead to the rapid activation of pathways like PI3K/Akt in endothelial cells. nih.gov

Physicochemical Interactions with Cell Membranes: At high concentrations, the lipophilic nature of this compound allows it to intercalate into the phospholipid bilayer of cell membranes. ersnet.org This can alter membrane fluidity and influence the function of integral membrane proteins like ion channels and transporters, leading to rapid changes in cellular function.

Examples of rapid, non-genomic responses to this compound include:

Rapid inhibition of arachidonic acid release in A549 cells. nih.gov

Increased GABA release in the brainstem, observed within minutes. plos.org

Transient polymerization of actin in human endometrial cells, starting within 15 minutes of exposure. nih.gov

Activation of MAPK and PI3K/Akt signaling pathways. nih.gov

These non-genomic pathways provide a mechanism for this compound to exert immediate modulatory effects on cellular function, complementing its longer-term genomic actions.

Membrane-Associated Glucocorticoid Receptor (mGCR) Signaling

Evidence increasingly points to the existence and functional significance of membrane-associated glucocorticoid receptors (mGRs) in mediating the rapid, non-genomic effects of glucocorticoids like this compound. wikipedia.org These receptors are distinct from the classical cytosolic GR and are thought to include both membrane-bound forms of the classical GR and potentially other, yet to be fully characterized, G protein-coupled receptors. wikipedia.org The binding of this compound to mGRs can trigger swift changes in cellular signaling. wikipedia.org For instance, the activation of mGRs has been linked to the induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), demonstrating their functional activity. nih.gov These rapid effects initiated by this compound at the cell surface are not always reversible by the classical GR antagonist mifepristone, further suggesting the involvement of distinct receptor populations. wikipedia.org The presence of mGRs has been identified in various cells, including normal human peripheral blood mononuclear cells, with their expression being upregulated following in vitro stimulation. embopress.orgfrontiersin.org

Modulation of Ion Channels (e.g., Kv1.3 potassium channels)

This compound has been shown to exert significant influence over the function of various ion channels, a key mechanism contributing to its immunomodulatory effects. capes.gov.br A prominent example is its regulation of the voltage-gated potassium channel Kv1.3. rupress.orgnih.gov In immune cells such as T cells and macrophages, Kv1.3 channels play a crucial role in setting the membrane potential, which in turn governs calcium influx and subsequent activation and proliferation. rupress.orgnih.gov

Research indicates that this compound can downregulate the expression and function of Kv1.3 channels. rupress.orgnih.gov For example, in macrophages, this compound treatment leads to a decrease in Kv1.3 subunit expression within the heterotetrameric Kv1.3/Kv1.5 channel complex. rupress.org This alteration in subunit stoichiometry results in measurable changes in the biophysical properties of the channel, including decreased C-type inactivation and reduced sensitivity to the specific blocker, margatoxin (B612401) (MgTx). capes.gov.brrupress.org By suppressing Kv1.3 activity, this compound can attenuate the calcium signaling necessary for immune cell activation, thereby contributing to its anti-inflammatory and immunosuppressive properties. nih.gov This effect on Kv1.3 is not universal across all conditions; for instance, while inflammatory stimuli like lipopolysaccharide (LPS) can increase Kv1.3 expression, this compound has the opposite effect. rupress.orgbiologists.com

Cell TypeEffect of this compound on Kv1.3Functional ConsequenceReference
MacrophagesDecreased Kv1.3 subunit expressionAltered biophysical properties of Kv1.3/Kv1.5 channels, reduced sensitivity to MgTx capes.gov.brrupress.org
T cellsDownregulation of Kv1.3 channelsAttenuated Ca2+ influx and cytokine production nih.gov
Jurkat T cellsDownregulation of Kv1.3 channelsImmunosuppression nih.gov

Direct Cytoplasmic Interactions and Signaling Cascade Modulation

This compound's influence extends to direct interactions within the cytoplasm that rapidly modulate signaling cascades. These non-genomic actions can occur within minutes and are independent of gene transcription. oup.com One significant mechanism involves the glucocorticoid receptor's (GR) interaction with key signaling proteins. For example, in the absence of a ligand, the GR can be part of a multiprotein complex associated with the T-cell receptor (TCR), which includes the Src kinases Lck and Fyn. embopress.orgnih.gov Upon binding this compound, the GR dissociates from this complex, leading to the inhibition of TCR-mediated signaling events, including the activation of Lck and Fyn. embopress.orgnih.gov

Furthermore, this compound can influence the activity of other cytoplasmic proteins. It has been reported to modulate the wnt/wingless signaling cascade by affecting the stability of β-catenin. atsjournals.orgashpublications.org In human bronchial epithelial cells, this compound can counteract the effects of TNF-α, leading to the relocalization of β-catenin to the membrane. atsjournals.org These direct cytoplasmic interactions allow this compound to exert immediate and widespread effects on cellular function, complementing its longer-term genomic actions.

Intracellular Signaling Pathway Modulation

This compound profoundly influences several key intracellular signaling pathways that govern a wide range of cellular processes, including inflammation, proliferation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising cascades such as ERK, JNK, and p38, are central to cellular responses to a variety of extracellular stimuli. mdpi.com this compound has been shown to modulate the activity of these pathways, often in a cell-type and context-dependent manner. patsnap.com

In many inflammatory scenarios, this compound suppresses the activation of p38 and JNK, which are typically activated by stress and inflammatory cytokines. ersnet.orgoup.com This inhibition is often mediated by the induction of MAPK Phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates and inactivates p38 and JNK. ersnet.orgoup.comnih.gov For instance, in A549 lung epithelial cells, this compound induces MKP-1 expression, leading to the dephosphorylation of p38 MAPK but not JNK in response to IL-1β. oup.com However, the effect on the ERK pathway is more variable, with some studies showing no inhibition by this compound under certain conditions. nih.gov The net effect of this modulation is a significant dampening of the inflammatory response. patsnap.comnih.gov

PathwayEffect of this compoundMediating Factor (in some cases)Cell Type ExampleReference
p38 MAPKInhibition of phosphorylation/activationInduction of MKP-1HeLa cells, A549 cells oup.comnih.gov
JNKInhibition of phosphorylation/activation-HeLa cells, A549 cells oup.comnih.gov
ERKNo significant inhibition in some contexts-HeLa cells nih.gov

PI3K/AKT/mTOR Signaling Axis Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov this compound has been demonstrated to inhibit this signaling axis in various cell types. nih.gov

In C2C12 myotubes, for example, this compound suppresses myotube formation by attenuating the IGF/PI3K/AKT/mTOR signaling pathway. nih.govoup.com This leads to a decrease in the phosphorylation of ribosomal protein S6, a downstream target of mTOR, and an increase in the expression of proteolytic proteins. nih.gov Similarly, in other contexts, this compound has been shown to decrease the phosphorylation of AKT. researchgate.net The inhibition of the PI3K/AKT/mTOR pathway is a key mechanism through which this compound can exert its anti-proliferative and catabolic effects. It has been observed that this compound can inhibit the phosphorylation of PI3K, AKT, and mTOR, thereby promoting autophagy in certain conditions.

Other Kinase and Phosphatase Interactions (e.g., RAFTK/Pyk2)

This compound's regulatory reach extends to other important kinases and phosphatases. A notable example is its interaction with the Related Adhesion Focal Tyrosine Kinase (RAFTK), also known as Pyk2. nih.govcapes.gov.br In multiple myeloma (MM) cells, the activation of RAFTK is a required step for this compound-induced apoptosis. nih.govcapes.gov.br However, this effect can be modulated by other signaling molecules. For instance, Interleukin-6 (IL-6), a survival factor for MM cells, can block this compound-induced RAFTK activation and apoptosis. nih.govcapes.gov.br This protective effect is mediated by the protein-tyrosine phosphatase SHP2, which is activated by IL-6 and subsequently dephosphorylates RAFTK. nih.govcapes.gov.br

Furthermore, in resting T cells, this compound can enhance chemokine signaling through the activation of the Src kinase Lck, a process dependent on the glucocorticoid receptor and the CD45 molecule. nih.gov These interactions highlight the intricate and often indirect ways in which this compound can fine-tune cellular signaling networks.

Preclinical Pharmacology and Cellular Effects of Dexamethasone

Pharmacodynamics in Experimental Models

Dexamethasone (B1670325), a potent synthetic glucocorticoid, exerts a wide range of effects at the cellular level, influencing immune responses, cell growth, and programmed cell death. In preclinical experimental models, these effects are meticulously studied to understand the fundamental mechanisms of action that underpin its therapeutic applications. In vitro studies are particularly crucial in dissecting the direct cellular and molecular responses to this compound, providing insights into its pharmacodynamics independent of systemic physiological complexities.

In Vitro Studies of Cellular Responses

In vitro research has been instrumental in characterizing the direct impact of this compound on various cell types. These studies allow for controlled investigation into the modulation of immune cells, the influence on cellular proliferation and differentiation, and the induction of apoptosis in specific cell lines.

This compound is well-documented for its potent anti-inflammatory and immunosuppressive properties, which are largely attributable to its profound effects on immune cells. researchgate.net In vitro models have demonstrated that this compound significantly alters the function and maturation of key players in the immune system.

Dendritic Cells (DCs): this compound has a notable impact on the maturation and function of dendritic cells, which are critical antigen-presenting cells. mdpi.comconicet.gov.ar Treatment of monocyte-derived DCs with this compound leads to a tolerogenic phenotype, characterized by the decreased expression of co-stimulatory molecules such as CD80, CD86, and CD40, as well as the mature DC marker CD83. mdpi.comfrontiersin.org This immature state is associated with a reduced capacity to stimulate T-cell proliferation. mdpi.comconicet.gov.ar Furthermore, this compound-treated DCs exhibit altered cytokine secretion, with lower production of pro-inflammatory cytokines like IL-12 and increased secretion of the anti-inflammatory cytokine IL-10. conicet.gov.arfrontiersin.org This modulation of DC maturation and function is a key mechanism behind the immunosuppressive effects of this compound. conicet.gov.ar Interestingly, this compound has been shown to upregulate the expression of MERTK, a receptor tyrosine kinase involved in the clearance of apoptotic cells (efferocytosis), which contributes to its tolerogenic effects. mdpi.com However, corticosteroids like this compound can also selectively inhibit the development of certain DC subpopulations, such as dermal/interstitial DCs derived from CD34+ progenitors, by inducing apoptosis in their precursor cells, while not affecting the development of Langerhans cells. aai.org

T-Cells: this compound directly influences T-lymphocyte activity, primarily by inducing apoptosis in T-cells, a mechanism that contributes to its use in treating certain hematologic malignancies. researchgate.net In co-culture experiments, this compound-treated DCs are less effective at stimulating the proliferation of naive T-cells and promoting the production of IFN-γ, a key cytokine in Th1-type immune responses. conicet.gov.arfrontiersin.org

B-Cells and Macrophages: While the effects on T-cells and DCs are extensively studied, this compound also modulates the function of B-cells and macrophages. For instance, it can induce apoptosis in certain B-cell precursor cell lines. ashpublications.org In macrophages, this compound can suppress the production of inflammatory mediators. This compound-treated macrophage precursors (CD14+) derived from CD34+ progenitors are insensitive to this compound-induced apoptosis, in contrast to DC precursors. aai.org

**Interactive Table: Effects of this compound on Immune Cell Phenotype and Function *In Vitro***

Cell Type Key Marker/Function Effect of this compound Reference(s)
Dendritic Cells (DCs) CD80, CD86, CD40, CD83 Expression Decreased mdpi.comfrontiersin.org
IL-12 Secretion Decreased conicet.gov.arfrontiersin.org
IL-10 Secretion Increased conicet.gov.arfrontiersin.org
T-Cell Proliferation (co-culture) Reduced mdpi.comconicet.gov.ar
MERTK Expression Upregulated mdpi.com
T-Cells Apoptosis Induced researchgate.net
IFN-γ Production (in response to Dex-treated DCs) Reduced conicet.gov.arfrontiersin.org
Dermal DC Precursors Apoptosis Induced aai.org
Macrophage Precursors Apoptosis Insensitive aai.org

This compound exerts complex and often cell-type-specific effects on cellular proliferation and differentiation.

Interactive Table: Research Findings on this compound's Effects on Myogenesis and Osteogenesis

Cell Type Parameter Effect of this compound Key Findings Reference(s)
Myoblasts Proliferation Stimulated Decreased doubling time, increased cell density. nih.gov
Differentiation Inhibited/Enhanced (timing dependent) Decreased differentiation per cell, but enhanced myotube hypertrophy when applied pre-differentiation. nih.govmedsci.org
Osteoblast-like cells Proliferation Decreased Reduced total DNA content in culture. nih.gov
Differentiation Increased Higher ALP activity, greater matrix mineralization, and increased OCN secretion. nih.govmednexus.org

A critical aspect of this compound's cellular activity is its ability to induce apoptosis, or programmed cell death, in specific cell populations, particularly those of lymphoid origin.

This compound is a cornerstone in the treatment of multiple myeloma (MM), largely due to its capacity to induce apoptosis in malignant plasma cells. nih.govtandfonline.com The pro-apoptotic effect of this compound in myeloma cells is mediated through its binding to the glucocorticoid receptor (GR). nih.govtandfonline.com Upon activation, the GR acts as a ligand-activated transcription factor. nih.govtandfonline.com

Several downstream pathways have been implicated in this compound-induced apoptosis in myeloma cells:

Glucocorticoid Response Element (GRE) Transactivation: Studies using myeloma cell lines with mutant GRs have shown a strong correlation between the ability of the GR to transactivate genes through GREs and the induction of apoptosis. ashpublications.orgnih.gov

NF-κB Inhibition: this compound can suppress the activity of the transcription factor NF-κB, which is known to promote the survival of myeloma cells by upregulating anti-apoptotic genes. nih.govtandfonline.com While inhibition of NF-κB alone can induce apoptosis, it is not considered essential for this compound-mediated cell death in all contexts. ashpublications.orgnih.gov

Modulation of Apoptotic Proteins: The sensitivity of myeloma cells to this compound-induced apoptosis has been linked to the regulation of the Bcl-2 family of proteins. aacrjournals.orgresearchgate.net Specifically, the upregulation of the pro-apoptotic protein Bim appears to be a critical event. ashpublications.orgaacrjournals.org

Other Signaling Pathways: The activation of Related Adhesion Focal Tyrosine Kinase (RAFTK/Pyk2) has also been suggested as a mediator of this compound-induced apoptosis in sensitive myeloma cells. tandfonline.com However, other studies indicate that RAFTK phosphorylation and Bim induction are not sufficient to trigger apoptosis on their own. ashpublications.orgnih.gov

The sensitivity of myeloma cells to this compound can also be influenced by their specific genetic subtypes. aacrjournals.orgresearchgate.net For instance, myeloma cells with t(14;16) and t(4;14) translocations have been shown to be more sensitive to this compound-induced apoptosis. aacrjournals.orgresearchgate.net

The induction of apoptosis in thymocytes (immature T-cells in the thymus) by glucocorticoids is a classic experimental model for studying programmed cell death. researchgate.netcambridge.org this compound treatment leads to a significant increase in thymocyte apoptosis. cambridge.org This process is crucial for the negative selection of T-cells and the maintenance of immune tolerance. Excessive glucocorticoids can lead to thymic atrophy due to the widespread death of cortical thymocytes. researchgate.net

The molecular mechanisms of this compound-induced thymocyte apoptosis involve a cascade of signaling events:

Ceramide Generation: An early event in the apoptotic process is the generation of the lipid second messenger ceramide. ashpublications.org This is achieved through the activation of acidic sphingomyelinase (aSMase). ashpublications.org

Involvement of Phospholipase C: The activation of aSMase is dependent on the prior activation of phosphoinositide-specific phospholipase C (PI-PLC). ashpublications.org

Caspase Activation: The signaling cascade ultimately leads to the activation of caspases, a family of proteases that execute the final stages of apoptosis. ashpublications.org

Oxidative Stress: this compound-induced apoptosis in thymocytes is also associated with increased intracellular levels of hydrogen peroxide (H₂O₂), suggesting a role for oxidative stress in this process. aai.org

Interestingly, certain native steroids, such as dehydroepiandrosterone (B1670201) (DHEA) and its 7α-hydroxylated metabolites, can counteract this compound-induced apoptosis in thymocytes, suggesting a complex regulatory network governing thymocyte survival. nih.gov

Apoptosis Induction and Inhibition Mechanisms in Specific Cell Lines
Cancer Cell Lines (e.g., lung cancer, gastric cancer, pancreatic cancer)

This compound exhibits complex and often contradictory effects on cancer cells, which can vary significantly depending on the cancer type and cellular context.

In lung cancer , particularly non-small cell lung cancer (NSCLC), the response to this compound is closely linked to the expression of glucocorticoid receptors (GR). nih.gov Studies have shown that NSCLC cell lines with high concentrations of GR exhibit growth inhibition when treated with this compound. nih.gov For example, growth-inhibitory effects were observed in squamous cell carcinoma lines (EPLC-32M1, NCI-H157), an adenocarcinoma line (A-549), and a large cell carcinoma line (LCLC-97TM1). nih.gov In contrast, small cell lung cancer (SCLC) cell lines generally have lower GR concentrations and are less responsive to this compound's inhibitory effects. nih.gov However, this compound can also protect NSCLC cells from chemotherapy-induced senescence, a process mediated by the p53 pathway, thereby potentially reducing the efficacy of cytotoxic drugs like cisplatin. plos.orgresearchgate.net In A549 and H1299 cell lines, this compound was found to inhibit proliferation, with a much stronger effect on H1299 cells. nih.gov This anti-proliferative effect in NSCLC cells has been associated with the induction of estrogen sulfotransferase, which inactivates estrogen. nih.gov

In gastric cancer cell lines, such as TMK-1, this compound has been shown to attenuate apoptosis. nih.gov This protective effect is mediated through the glucocorticoid receptor and involves the modulation of the Bcl-2 family of proteins. Specifically, this compound suppresses the upregulation of the pro-apoptotic protein Bcl-xS and enhances the basal level of the anti-apoptotic protein Bcl-xL. nih.gov In another study on AGS gastric adenocarcinoma cells, this compound displayed dose-dependent antiproliferative activity.

The role of this compound in pancreatic cancer is particularly multifaceted. Some studies report that it can inhibit tumor growth and migration. In the PANC-1 cell line, which has abundant GR expression, this compound was shown to inhibit colony formation and migration. researchgate.net Conversely, other research indicates that this compound can promote pancreatic cancer progression. nih.gov In several human pancreatic ductal adenocarcinoma (PDA) cell lines, this compound was found to favor epithelial-mesenchymal transition (EMT), enhance self-renewal potential, and increase migratory activity. nih.govqscience.com This pro-tumorigenic effect is linked to the activation of signaling pathways involving TGF-β and JNK/AP-1. nih.gov this compound has also been reported to inhibit cytokine-mediated upregulation of DUOX2 and VEGF-A in pancreatic cancer cell lines like BxPC-3, ASPC-1, and CFPAC-1. aacrjournals.org

Table 1: Effects of this compound on Various Cancer Cell Lines

Cancer Type Cell Line(s) Key Findings References
Lung Cancer A549, H1299, EPLC-32M1, NCI-H157, LCLC-97TM1 Inhibits proliferation in high-GR expressing NSCLC cells; can protect cells from chemotherapy-induced senescence. nih.govplos.orgnih.gov nih.govplos.orgnih.gov
Gastric Cancer TMK-1, AGS Attenuates apoptosis by modulating Bcl-x expression; exhibits antiproliferative effects. nih.gov nih.gov
Pancreatic Cancer PANC-1, SW1990, AsPC-1, BxPc-3 Effects are contradictory: can inhibit growth and migration in GR-positive cells but also promote EMT and progression. researchgate.netnih.govqscience.com researchgate.netnih.govqscience.com
Muscle Cells

This compound has significant, often detrimental, effects on muscle cells, primarily leading to muscle atrophy. This is a result of its influence on protein turnover, favoring degradation over synthesis. nih.gov In C2C12 myotubes, a model for skeletal muscle, this compound treatment induces an atrophic effect, characterized by thinner myotubes and increased expression of atrogin-1, a key protein in muscle degradation. medsci.org The ubiquitin-proteasome system is activated, leading to the breakdown of myofibrillar proteins. nih.govspandidos-publications.com

However, the timing of this compound exposure is critical. When C2C12 cells are treated with this compound before the onset of differentiation (at the myoblast stage), it can paradoxically enhance myogenesis, leading to increased myotube diameter and myosin heavy chain levels. medsci.orgnih.gov This suggests a dual, stage-specific role for the compound in muscle cell development and maintenance. medsci.org this compound has also been shown to enhance the proliferative effects of Insulin-like Growth Factor-I (IGF-I) on skeletal muscle cells. jci.org

Underlying Molecular Pathways (e.g., caspases, Bcl-2 family, p53, TGF-β1/Smad2)

The cellular effects of this compound are orchestrated through a complex network of molecular signaling pathways.

Caspases and Bcl-2 Family: In the context of apoptosis, this compound's effects are often mediated by the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway leading to caspase activation. In gastric cancer cells, this compound was found to suppress the upregulation of the pro-apoptotic Bcl-xS and enhance the anti-apoptotic Bcl-xL, thereby preventing cell death. nih.gov In colitis models, this compound has been shown to decrease the levels of activated caspase-3, indicating an anti-apoptotic effect in inflamed tissues. spandidos-publications.com

p53: The tumor suppressor protein p53 is another critical target. In NSCLC, this compound has been shown to blunt p53-dependent cellular senescence induced by chemotherapy. plos.org This interference with the p53 signaling pathway can reduce the effectiveness of anticancer treatments that rely on inducing senescence in tumor cells. plos.orgresearchgate.net The mechanism involves the inhibition of NF-κB activity, which in turn blocks the p53 signaling pathway. plos.org

TGF-β1/Smad2: The Transforming Growth Factor-β (TGF-β) signaling pathway is implicated in the pro-metastatic effects of this compound observed in some cancers. In pancreatic cancer cells, this compound treatment leads to an enhanced expression of TGF-β. nih.gov The therapeutic effect of this compound in inflammatory conditions like colitis can also be dependent on local TGF-β1 levels, which regulate the balance between regulatory T cells (Tregs) and pro-inflammatory Th17 cells. spandidos-publications.com

Modulation of Cellular Metabolism (e.g., glucose uptake, protein synthesis/degradation)

This compound profoundly alters cellular metabolism, particularly concerning glucose and protein.

Glucose Metabolism: A well-documented effect of this compound is the impairment of glucose metabolism. It can decrease glucose uptake in muscle cells and increase gluconeogenesis (glucose production) in the liver. nih.gov In human placental cells (JEG-3), this compound was found to block glucose uptake by downregulating the expression of glucose transporters GLUT1 and GLUT3. publish.csiro.au This effect was linked to the inhibition of the PI3K/AKT/mTOR pathway and activation of the ROS/AMPK pathway. publish.csiro.au

Protein Synthesis and Degradation: this compound shifts the balance of protein turnover towards catabolism, especially in skeletal muscle. nih.gov It decreases the rate of muscle protein synthesis while simultaneously increasing the rate of protein degradation. nih.govspandidos-publications.com This is primarily achieved through the upregulation of genes associated with muscle atrophy, such as atrogin-1 and MuRF1, which are part of the ubiquitin-proteasome pathway. medsci.orgspandidos-publications.com This leads to the characteristic muscle wasting seen with prolonged glucocorticoid exposure. nih.gov

In Vivo Pharmacodynamic Research in Animal Models

Immunomodulatory Effects in Disease Models (e.g., EAE, IBD, autoimmune pancreatitis, asthma)

This compound is a potent immunomodulator, a property extensively studied in various animal models of autoimmune and inflammatory diseases.

Experimental Autoimmune Encephalomyelitis (EAE): In EAE, an animal model for multiple sclerosis, this compound treatment delays the onset of clinical symptoms and reduces motor defects. frontiersin.orgresearchgate.net It functions by inhibiting the infiltration of immune cells, such as T cells and macrophages, into the central nervous system (CNS). frontiersin.orgaai.org The administration of this compound has been shown to strongly decrease the clinical symptoms and duration of EAE. snmjournals.orgsnmjournals.org

Inflammatory Bowel Disease (IBD): In mouse models of colitis, the effects of this compound can be complex. In some models, such as TCRα knockout mice, oral administration of this compound is effective in preventing leukocyte infiltration and goblet cell loss. nih.gov However, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, this compound was found to exacerbate the onset and severity of colitis, increasing mucosal inflammatory macrophage and neutrophil infiltration. mdpi.com The therapeutic efficacy in other colitis models, like the TNBS-induced model, appears to depend on local TGF-β1 levels, which influence the Treg/Th17 balance. spandidos-publications.com

Autoimmune Pancreatitis (AIP): In a mouse model where AIP is induced by poly I:C injections, this compound significantly attenuates the disease. mdpi.comnih.gov It reduces inflammation, destruction of acinar tissue, and fibrosis. mdpi.comresearchgate.net This therapeutic effect correlates with a reduction in the frequencies of specific lymphocyte subtypes (CD4/CD69, CD8/CD44high, and CD4/CD25/FoxP3) in the spleen. mdpi.comnih.gov

Asthma: While not detailed in the provided search results, the anti-inflammatory effects of this compound are fundamental to its use in asthma models, where it reduces airway inflammation, hyperresponsiveness, and mucus production.

Table 2: Immunomodulatory Effects of this compound in Animal Disease Models

Disease Model Animal Key Findings References
EAE Mouse, Rat Delays disease onset, reduces clinical severity, inhibits CNS immune cell infiltration. frontiersin.orgaai.orgsnmjournals.org frontiersin.orgaai.orgsnmjournals.org
IBD/Colitis Mouse Effects are model-dependent: protective in TCRα KO mice, but can exacerbate DSS-induced colitis. spandidos-publications.comnih.govmdpi.com spandidos-publications.comnih.govmdpi.com
Autoimmune Pancreatitis Mouse (MRL/MpJ) Attenuates inflammation, tissue destruction, and fibrosis; modulates lymphocyte populations. mdpi.comnih.govresearchgate.net mdpi.comnih.govresearchgate.net
Neurological and Neurobehavioral Research in Animal Models (e.g., stress axis, brain development)

Stress Axis: this compound is a synthetic glucocorticoid that potently interacts with the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. In animal models, exposure to this compound can permanently alter the function of the neuroendocrine stress axis. physiology.org For instance, neonatal exposure in rats leads to a blunted corticosterone (B1669441) response to stress in adolescence. physiology.org In models of PTSD, stressed female rats exhibit lower basal corticosterone levels and a greater suppression of corticosterone following a this compound challenge, indicating an enhanced sensitivity of the HPA axis negative feedback.

Brain Development: Exposure to this compound during critical periods of brain development can have lasting consequences. Prenatal or neonatal administration in rodents has been linked to adverse neurobehavioral outcomes, brain cell loss, and neurodevelopmental disabilities. physiology.orgiwu.edu A systematic review of animal studies concluded that antenatal corticosteroid therapy, particularly with this compound, consistently leads to deleterious long-term neurocognitive effects, including an upregulation of glucocorticoid receptors and altered dopaminergic and serotonergic systems. nih.gov Neonatal exposure in rats can also lead to long-term changes in emotional stress-reactivity and other adult behaviors. plos.org

Systemic Effects in Preclinical Disease Models (e.g., anti-inflammatory responses in LPS-induced inflammation)

In preclinical models of systemic inflammation induced by lipopolysaccharide (LPS), this compound demonstrates robust anti-inflammatory activity. Administration of this compound in animal models, such as rats and mice, significantly mitigates the inflammatory cascade triggered by LPS, which mimics aspects of septic shock. nih.govmeliordiscovery.com

In rats challenged with LPS, this compound treatment has been shown to decrease plasma concentrations of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, it reduces levels of soluble intercellular adhesion molecule-1 (sICAM-1) and nitric oxide metabolites (NOx), which are markers of endothelial activation and oxidative stress, respectively. nih.gov The anti-inflammatory effects of this compound also extend to tissue-specific responses, as evidenced by the reduction of myeloperoxidase (MPO) activity in the lungs and liver, indicating decreased neutrophil infiltration into these organs. nih.gov this compound also suppresses the expression of inducible nitric oxide synthase (iNOS) in the liver, a key enzyme in the production of nitric oxide during inflammation. nih.gov

Studies in mice have further corroborated these findings. High-dose this compound therapy (5 mg/kg) in LPS-challenged mice led to a significant reduction in serum levels of TNF-α and interleukin-6 (IL-6). mdpi.com Specifically, TNF-α levels were reduced to 134.41 ± 15.83 pg/mL from 408.83 ± 18.32 pg/mL, and IL-6 levels decreased to 22.08 ± 4.34 ng/mL from 91.27 ± 8.56 ng/mL in treated mice compared to controls. mdpi.com This potent suppression of pro-inflammatory cytokines is a key mechanism behind the observed survival benefits in these models. mdpi.combiorxiv.org The timing of this compound administration is critical, with simultaneous or early administration relative to the LPS challenge yielding the most significant protective effects. biorxiv.org

The table below summarizes the effects of this compound on key inflammatory markers in LPS-induced inflammation models.

Inflammatory MarkerAnimal ModelEffect of this compoundReference
TNF-αRatSignificant decrease in plasma levels nih.gov
IL-1βRatSignificant decrease in plasma levels nih.gov
sICAM-1RatSignificant decrease in plasma levels nih.gov
NOxRatSignificant decrease in plasma levels nih.gov
Lung MPO ActivityRatSignificant decrease nih.gov
Liver MPO ActivityRatSignificant decrease nih.gov
Liver iNOS ExpressionRatAbolished LPS-evoked expression nih.gov
TNF-αMouseSignificant decrease in serum levels mdpi.com
IL-6MouseSignificant decrease in serum levels mdpi.com

It is important to note that while this compound effectively suppresses systemic cytokine synthesis, it may not prevent the transcription of cytokine mRNA in the central nervous system, such as the hippocampus, in response to a systemic LPS challenge. lenus.ie

Pharmacokinetics in Experimental Systems

The pharmacokinetic profile of this compound, including its distribution, metabolism, and potential for drug-drug interactions, has been characterized in various experimental systems, providing insights into its disposition in the body.

Distribution and Tissue Accumulation in Animal Models (e.g., inner ear, periarticular tissues)

Inner Ear:

The distribution of this compound to the inner ear has been investigated in animal models, particularly guinea pigs and rats, to understand its therapeutic potential for inner ear disorders. Following intratympanic (IT) injection of a gel-based formulation in guinea pigs, this compound is delivered to the cochlea, with significant drug levels maintained in the perilymph for at least 10 days. nih.gov This sustained delivery is attributed to the gel formulation, which minimizes drug loss via the Eustachian tube and clearance by the middle ear mucosa. nih.gov Interestingly, the drug concentration can be higher in the apical turns of the cochlea, potentially due to entry through the thin bony capsule at the apex. nih.gov

Studies comparing different administration routes in rats, such as postauricular (PA) versus intravenous (IV) or intramuscular (IM) injection, have shown that PA administration leads to a higher and more sustained accumulation of this compound in the cochlea and facial nerve. tandfonline.comtandfonline.comresearchgate.net This suggests that the pathway of drug delivery influences its local concentration.

Periarticular Tissues:

In animal models of rheumatoid arthritis, systemically administered this compound has been shown to accumulate in inflamed joint tissues. d-nb.info Novel drug delivery systems, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates of this compound, have been developed to enhance this targeting. d-nb.info These systems demonstrate specific accumulation in the inflamed joints of arthritic rats. d-nb.info Similarly, liposomal formulations of this compound have been found to prolong the drug's circulation time and increase its accumulation in inflamed joints in rat models of arthritis. scienceopen.com Micelles loaded with this compound palmitate also show accumulation at inflamed sites. scienceopen.com Intra-articular injections of thermoresponsive polymeric prodrugs of this compound (ProGel-Dex) have shown selective localization and retention within the injected joint, with much lower distribution to non-target organs. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling in rats has provided a broader view of this compound tissue distribution. nih.gov The drug partitions extensively into the liver (Kp = 6.76), while most other tissues show partition coefficients (Kp) between 0.1 and 1.5. nih.gov Despite its moderate lipophilicity, this compound shows very limited distribution to adipose tissue (Kp = 0.17). nih.gov

The table below presents tissue partition coefficients (Kp) for this compound in male rats from a PBPK model. nih.gov

TissuePartition Coefficient (Kp)
Adipose0.17
Bone0.28
Brain0.05
Gut0.53
Heart0.63
Kidney1.15
Liver6.76
Lung1.01
Muscle0.52
Skin0.44
Spleen0.81
Testis0.43

Preclinical Metabolic Pathways and Enzyme Induction (e.g., CYP3A4)

This compound is primarily metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) being the key enzyme responsible for its 6-hydroxylation to metabolites like 6-hydroxy-dexamethasone. nih.govencyclopedia.pub These metabolites are then excreted in the urine and bile. nih.govencyclopedia.pub

A significant aspect of this compound's pharmacology is its ability to induce the expression and activity of CYP3A4. nih.govencyclopedia.pub This induction is mediated through the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Glucocorticoid Receptor (GR). encyclopedia.pubresearchgate.net In vitro studies using primary human hepatocytes have shown that this compound can enhance CYP3A4 mRNA synthesis, protein expression, and activity in a dose-dependent manner. nih.govirispublishers.com The induction can be substantial, with a 15- to 30-fold increase observed at higher concentrations. researchgate.net

In rat models, this compound treatment has been shown to increase the expression and activity of liver and small intestinal CYP3A4 by 10- to 14-fold compared to controls. nih.govencyclopedia.pub This induction of CYP3A4 can lead to auto-induction, where this compound accelerates its own metabolism. encyclopedia.pub

The induction of CYP3A4 by this compound exhibits a biphasic response. researchgate.net At lower, nanomolar concentrations, the induction is of a lower magnitude (3-4 fold) and is mediated by the GR-dependent transactivation of PXR. nih.govresearchgate.net At higher, micromolar concentrations, this compound directly binds to and activates PXR, leading to a much stronger induction (15-30 fold). nih.govresearchgate.net

The table below details the fold induction of CYP3A4 activity in primary human hepatocytes at different this compound concentrations. irispublishers.com

This compound Concentration (µM)Average Fold Induction of CYP3A4 Activity
21.7
101.9
503.9
1006.9
2506.6

Besides CYP3A4, this compound has also been shown to induce other cytochrome P450 enzymes, such as CYP2A6, CYP2B6, and CYP2C8, in human hepatocytes, suggesting a complex regulatory mechanism involving multiple nuclear receptors. nih.govencyclopedia.pubnih.gov

Drug-Drug Interactions in Animal and In Vitro Models (e.g., P-gp efflux)

This compound is a substrate and an inducer of the P-glycoprotein (P-gp) efflux pump, which is encoded by the MDR1 gene. nih.govencyclopedia.pub P-gp is an important transporter protein involved in the efflux of various drugs from cells, affecting their absorption, distribution, and elimination. The dual role of this compound as a substrate and inducer of both CYP3A4 and P-gp creates a high potential for drug-drug interactions (DDIs). researchgate.netnih.govdntb.gov.ua

In vitro studies using transfected cell lines have shown that this compound is a moderate substrate for P-gp, with an efflux ratio of 3.7. nih.govencyclopedia.pub This means that the efflux of this compound is 3.7 times higher in cells expressing P-gp compared to those without. nih.gov Consequently, inhibitors of P-gp, such as cyclosporine A, can increase the intracellular concentration of this compound by blocking its efflux. encyclopedia.pub

As an inducer, this compound can increase the expression of P-gp. In rats, this compound treatment led to a 2.8-fold increase in intestinal P-gp protein expression and a 1.3-fold increase in P-gp expression in brain microvessels. nih.govencyclopedia.pub In vitro, in human jejunum tissue, this compound has been shown to cause a two-fold induction of MDR1 mRNA. nih.gov This induction of P-gp can decrease the oral bioavailability of other drugs that are P-gp substrates by increasing their efflux back into the intestinal lumen. For example, the oral bioavailability of cyclosporine was decreased by 30% in rats treated with this compound. nih.govencyclopedia.pub

The table below summarizes the effects of this compound on P-gp expression in different preclinical models.

Model SystemEffect on P-gpFold InductionReference
Rat IntestineIncreased protein expression2.8 nih.govencyclopedia.pub
Rat Brain MicrovesselsIncreased protein expression1.3 nih.govencyclopedia.pub
Human Jejunum (in vitro)Increased MDR1 mRNA2.0 nih.gov

These findings from preclinical models highlight the significant potential for this compound to alter the pharmacokinetics of co-administered drugs that are substrates for CYP3A4 or P-gp.

Advanced Synthetic and Derivatization Approaches for Dexamethasone in Research

Chemical Modification Strategies for Enhanced Research Utility

To be effectively used in advanced drug delivery and targeting research, the dexamethasone (B1670325) molecule often requires chemical modification to introduce functional groups suitable for conjugation. These modifications are typically directed at the 21-hydroxyl group, as this position is not essential for the drug's primary anti-inflammatory activity. nih.gov

A common strategy to prepare this compound for conjugation is to introduce a carboxylic acid group, a process known as carboxylation. This is frequently achieved by reacting this compound with succinic anhydride. nih.govresearchgate.net In this reaction, the 21-hydroxyl group of this compound attacks the anhydride, leading to the formation of a hemisuccinate ester, officially named this compound-21-hemisuccinate (Dex-COOH or Dexa-suc). nih.govresearchgate.net This process effectively appends a terminal carboxyl group to the this compound molecule, which can then be used for further conjugation reactions, such as forming amide bonds with amine-functionalized polymers or spacers. nih.govnih.gov For instance, this compound has been carboxylated to facilitate its conjugation to porous silica (B1680970) materials and to synthesize nano-prodrugs. nih.govnih.gov

Iminothiolane chemistry provides another versatile method for functionalizing this compound for research purposes. nih.gov 2-Iminothiolane (B1205332), also known as Traut's reagent, reacts with primary amines to introduce a sulfhydryl (thiol) group. nih.gov This reagent can be used to modify this compound for conjugation. One approach involves creating an amino-functionalized this compound, which can then react with carriers containing carboxyl groups. nih.gov Conversely, Traut's reagent can be used to conjugate this compound to carriers that already possess amine groups. nih.gov This method is particularly noted for its application in the synthesis of gene delivery systems. nih.gov

Beyond iminothiolane, other functionalization methods exist. For example, periodate (B1199274) oxidation can convert the hydroxymethyl ketone moiety of this compound into a carboxyl group, enabling amide formation. nih.gov Another strategy involves modifying antibodies with 2-iminothiolane to introduce sulfhydryl groups, which can then be reacted with a suitably functionalized drug carrier. acs.org

"Click" chemistry and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful, modern techniques used to create well-defined this compound-polymer conjugates for research. nih.govdovepress.com

"Click" Chemistry: This term describes a class of reactions that are highly specific, high-yield, and produce minimal by-products. nih.gov The most common type used for this compound conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This involves modifying this compound to contain either an azide (B81097) or an alkyne group, and the polymer carrier to contain the corresponding reactive partner. The two are then "clicked" together, forming a stable triazole linkage. nih.govnih.gov This method's efficiency and mild reaction conditions make it ideal for creating complex biomolecular conjugates. dovepress.com

RAFT Polymerization: RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (low polydispersity). nih.govmdpi.com In the context of this compound, a monomer containing this compound is first synthesized. This monomer is then copolymerized with other monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMA), using a RAFT agent. nih.govnih.gov This approach enables the creation of sophisticated, well-defined polymer-drug conjugates where the drug content and polymer architecture are precisely controlled. nih.govdovepress.com The combination of RAFT polymerization and click chemistry offers a versatile platform for designing advanced, biodegradable polymer-drug conjugates. nih.gov

Iminothiolane Chemistry and Other Functionalization Methods

This compound Conjugates and Prodrug Design for Targeted Research Delivery

The development of this compound conjugates and prodrugs is a key research strategy to enable targeted drug delivery, which can increase efficacy at the site of action while minimizing systemic exposure. nih.govresearchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. dovepress.com Conjugation links this compound to a carrier molecule, such as a polymer or a peptide, often via a linker that is designed to be stable in circulation but cleavable at the target site. nih.govdovepress.com

Researchers have designed various this compound prodrugs to improve its therapeutic profile. For example, a this compound-peptide conjugate (Dex-SA-FFFE) was designed to spontaneously form nanoparticles, offering a high drug payload for potential ophthalmic applications. dovepress.com Another approach involved creating a nano-prodrug by conjugating this compound to a polyethylene (B3416737) glycol (PEG) modified vascular-homing peptide (APRPG). nih.gov This design aimed to specifically target vascular endothelial cells, enhance water solubility, and prolong retention time in the cornea. nih.gov

Polymeric conjugates are a major focus of research. dovepress.com this compound has been conjugated to polymers like HPMA copolymers and dextran (B179266). nih.govtandfonline.com These macromolecular prodrugs can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or can be designed with specific ligands for active targeting to inflamed tissues or specific cell types. acs.org The linkage between this compound and the carrier is critical; acid-labile hydrazone bonds can be used for pH-controlled release in acidic environments like tumors or inflamed tissues, while ester bonds can be designed for enzymatic cleavage. nih.govtandfonline.com

Conjugate/Prodrug Example Carrier/Modification Target/Purpose Key Research Finding
Dex-PEG-APRPG (DPA) Polyethylene glycol (PEG) and APRPG peptideCorneal neovascularizationShowed specific targeting to vascular endothelial cells and enhanced inhibition of angiogenesis compared to free this compound. nih.gov
This compound-HPMA Conjugate N-(2-hydroxypropyl)methacrylamide (HPMA) copolymerRheumatoid arthritis, OsteolysisDemonstrated pH-sensitive drug release and selective accumulation in inflamed joints. nih.gov
This compound-Polypeptide Conjugates Amphiphilic polypeptides (e.g., poly(L-glutamic acid-co-D-phenylalanine))Intravitreal deliveryFormed self-assembling nanoparticles with controllable drug release rates. researchgate.netmdpi.com
This compound-dextran ester Dextran polymerColon-specific deliveryInvestigated as a macromolecular prodrug for targeted release in the colon. tandfonline.com

This table presents selected examples of this compound conjugates and prodrugs from research literature.

Development of Novel this compound Delivery Systems for Research

To further refine the targeted delivery of this compound, researchers are developing sophisticated delivery systems, with a significant focus on nanotechnology-based approaches.

Polymeric nanoparticles and nanoconstructs are extensively researched as carriers for this compound. researchgate.net These systems encapsulate the drug within a polymeric matrix, protecting it from degradation and controlling its release. nih.gov A common material used is poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer. researchgate.net

One example is the development of spherical polymeric nanoconstructs (SPNs) for the systemic treatment of inflammatory bowel disease (IBD). researchgate.netthno.org These SPNs, composed of carboxylated PLGA and a lipid monolayer, encapsulate this compound within their hydrophobic core. researchgate.net Research in mouse models of colitis showed that these 150 nm nanoconstructs preferentially accumulate in the inflamed, hyper-permeable intestinal tissue. nih.govthno.org The encapsulated this compound demonstrated enhanced therapeutic efficacy in reducing inflammation compared to the free drug, highlighting the benefit of nanoparticle-mediated targeting. researchgate.netthno.org

The characteristics of these nanoconstructs are carefully controlled and analyzed. Dynamic light scattering (DLS) is used to measure their size and polydispersity, while zeta potential measurements indicate their surface charge and stability in suspension. researchgate.netarxiv.org For instance, one study reported this compound-loaded SPNs with an average size of 162 nm, a polydispersity index of 0.23, and a zeta potential of -34 mV, indicating uniform size and good colloidal stability. researchgate.net By encapsulating this compound, these systems improve its biodistribution and allow for efficient delivery to inflamed tissues. researchgate.net

Nanoparticle System Composition Average Size Application in Research
DEX-SPNs Carboxylated PLGA, DPPC~150-162 nmTreatment of Inflammatory Bowel Disease (IBD) researchgate.netresearchgate.netthno.org
DEX-loaded PLGA Nanoparticles PLGA~200 nmChoroidal neovascularization arxiv.org
DEX-Polypeptide Nanoparticles Self-assembling amphiphilic polypeptides90 - 370 nmIntravitreal drug delivery researchgate.netmdpi.com

This table summarizes characteristics of different this compound-loaded nanoparticle systems investigated in research studies.

Mesoporous Silica Nanoparticles

Mesoporous silica nanoparticles (MSNs) have emerged as a promising platform for the controlled release of this compound. explorationpub.comexplorationpub.com Their high surface area, tunable pore sizes, and biocompatibility make them ideal carriers for therapeutic agents. explorationpub.comexplorationpub.com

In one study, amino-functionalized MSNs were synthesized to evaluate their efficacy in the controlled release of this compound phosphate (B84403). explorationpub.com The results demonstrated effective drug loading and controlled release profiles. explorationpub.com Another study focused on radially mesoporous silica nanoparticles (RMSNs) with protonated amine functionality as a carrier for this compound. nih.govresearchgate.net This system achieved a high loading efficiency of approximately 76 wt%, which was about twice that of the conventional mesoporous silica, SBA-15. nih.govresearchgate.net The this compound-loaded RMSNs exhibited a sustained-release profile, releasing about 92% of the loaded drug over 100 hours in vitro. nih.govresearchgate.net

Biodegradable MSNs have also been investigated for bone regeneration applications. acs.org These nanoparticles were used as a delivery vehicle for this compound to induce osteogenic differentiation. acs.org The surface of the nanoparticles was modified with chitosan (B1678972) to enhance biocompatibility and cellular uptake. acs.org

Table 1: Characteristics of this compound-Loaded Mesoporous Silica Nanoparticles

Nanoparticle TypeFunctionalizationDrug Loading EfficiencyKey FindingsReference
Mesoporous Silica Nanoparticles (MSNs)Amino groupsNot specifiedEffective drug loading and controlled release. explorationpub.com
Radially Mesoporous Silica Nanoparticles (RMSNs)Protonated amine~76 wt%Sustained release of 92% of drug over 100 hours. nih.govresearchgate.net
Biodegradable Mesoporous Silica Nanoparticles (MSNs)ChitosanNot specifiedEnhanced osteogenic differentiation for bone regeneration. acs.org

Liposomal Formulations

Liposomes are another advanced drug delivery system being explored for this compound. nih.govmdpi.com These lipid-based vesicles can encapsulate drugs, offering advantages such as targeted delivery and sustained release. mdpi.comnih.gov

Research has compared liposomes generated by thin-film hydration and microfluidic techniques for the delivery of this compound hemisuccinate. nih.govmdpi.com Liposomes produced via microfluidics were unilamellar and demonstrated higher loading capacity and efficiency with low batch-to-batch variability. nih.govmdpi.com Both formulations provided a sustained release for nearly a month. nih.govmdpi.com

The use of this compound palmitate, a lipophilic ester of this compound, enhances the drug's incorporation into the liposomal bilayer. creative-biolabs.com This modification improves solubility and stability, allowing for prolonged release and targeted delivery to inflamed tissues. creative-biolabs.com Liposomal encapsulation of this compound palmitate also reduces the drug's clearance rate and extends its circulation time. creative-biolabs.com

Table 2: Comparison of this compound Liposomal Formulations

Preparation MethodLiposome StructureKey AdvantagesReference
Thin-film HydrationMultilamellarEstablished method nih.govmdpi.com
MicrofluidicsUnilamellarHigher loading capacity, low batch-to-batch differences, enhanced biopharmaceutical profile. nih.govmdpi.com

Sustained-Release Systems for Experimental Applications (e.g., intravitreal implants, inner ear delivery)

Sustained-release systems for this compound are crucial for treating chronic conditions of the eye and inner ear, where frequent administration is challenging.

Intravitreal Implants:

Intravitreal implants are designed to deliver this compound directly to the posterior segment of the eye for an extended period. nih.gov A biodegradable implant containing 0.7 mg of this compound, composed of polylactic-co-glycolic acid, can release the drug for up to six months. nih.gov This approach has been shown to be effective in suppressing inflammation in experimental uveitis in rabbit models for at least 3.5 months. arvojournals.org At the end of one such experiment (99 days), approximately 30% of the drug remained in the devices. arvojournals.org In a porcine model of central retinal vein occlusion, a this compound intravitreal implant was found to be molecularly active eight weeks after implantation. mdpi.com These implants have also been investigated in clinical trials for diabetic macular edema. dovepress.comclinicaltrials.gov

Inner Ear Delivery:

For inner ear disorders, local and sustained delivery of this compound is critical to preserve hearing. One approach involves the use of a thermo-reversible triblock copolymer, poloxamer 407, as a delivery vehicle. researchgate.net This system, which is liquid at room temperature and forms a gel at body temperature, can maintain significant drug levels in the perilymph for at least 10 days with minimal systemic exposure. researchgate.netnih.gov Another strategy utilizes cochlear implant electrodes coated with this compound to provide sustained release directly at the site of inflammation. Studies in gerbils and guinea pigs have shown that this compound-coated electrodes can significantly improve residual hearing. Different delivery strategies, including elution from silicone, passive diffusion from a reservoir, and active application via a pump, have been explored in animal models. plos.org Molded round window niche implants made of silicone containing 10% this compound have also been developed to facilitate drug diffusion into the cochlea. mdpi.com

Table 3: this compound Sustained-Release Systems in Experimental Models

Delivery SystemTarget AreaAnimal ModelKey FindingsReference
Intravitreal ImplantPosterior EyeRabbitEffective suppression of uveitis for at least 3.5 months. arvojournals.org
Intravitreal ImplantRetinaPigMolecularly active at 8 weeks post-implantation. mdpi.com
Poloxamer 407 HydrogelInner EarGuinea PigSustained perilymph drug levels for at least 10 days. researchgate.netnih.gov
This compound-coated Cochlear Implant ElectrodeInner EarGerbil, Guinea PigImproved preservation of residual hearing.
Round Window Niche ImplantInner EarGuinea PigLocalized and controlled drug delivery to the cochlea. mdpi.com

Structure-Activity Relationship (SAR) Studies for Research Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com For corticosteroids like this compound, SAR studies aim to optimize properties such as potency, selectivity, and safety. oncodesign-services.comresearchgate.net

Key structural features of corticosteroids that influence their activity include modifications to the steroid nucleus. uomustansiriyah.edu.iq For instance, fluorination at the 9α-position of the B ring enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The introduction of a 6α-fluoro group can reduce the salt-retaining properties associated with the 9α-fluoro substitution. uomustansiriyah.edu.iq Synthetic glucocorticoids like this compound have undergone structural alterations that have significantly improved their specificity and potency compared to endogenous corticosteroids. researchgate.net

In the context of drug resistance, SAR studies have been employed to develop compounds that can reverse resistance to this compound. acs.org In one study, a screen of small molecules identified a compound, J9, that was lethal to this compound-resistant T-cell acute lymphoblastic leukemia cells only in the presence of this compound. acs.org Subsequent SAR analysis of J9 analogues revealed that even minor structural changes could lead to a loss of activity, suggesting a specific molecular recognition event is required. acs.org Such studies are crucial for developing new therapeutic strategies to overcome glucocorticoid resistance. acs.org

Cutting Edge Analytical Methodologies in Dexamethasone Research

Chromatographic Techniques for Research Quantification

Chromatographic methods are the cornerstone of dexamethasone (B1670325) analysis, providing high-resolution separation from complex matrices and enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the determination of this compound. edu.krd It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. edu.krd The choice of detector is crucial and is tailored to the specific requirements of the research.

HPLC with Ultraviolet (UV) Detection: This is a common and cost-effective method for this compound quantification. edu.krd The analysis relies on the principle that this compound absorbs light in the UV spectrum. A simple, rapid, and accurate HPLC-UV method was developed for the quantitative analysis of this compound acetate (B1210297) in microemulsions. scielo.br The method utilized a stainless steel Lichrospher 100 RP-18 column with a mobile phase of methanol (B129727) and water (65:35 v/v) and UV detection at 239 nm. scielo.brresearchgate.net The analytical curve was linear over a concentration range of 2.0-30.0 µg/mL. scielo.brresearchgate.net Another study reported a validated HPLC-UV method for this compound in human plasma, with a linear range of 0.25–6 μg/mL and detection at 254 nm. ingentaconnect.com The recovery of this compound from plasma was found to be over 77%. ingentaconnect.com For the analysis of this compound in tablets, a UV spectrophotometric method was validated with a linearity range of 1 to 30 µg/mL and a detection wavelength of 241 nm. scielo.br

HPLC with Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides significantly higher selectivity and sensitivity, making it ideal for analyzing this compound in complex biological samples like plasma and urine. researchgate.net This technique, known as LC-MS, can differentiate this compound from its epimer betamethasone (B1666872) and various esterification products. nih.gov An HPLC-ESI-MS (Electrospray Ionization-Mass Spectrometry) method was established for the quantitative evaluation of this compound in blood plasma, allowing for quantification at the picomole level. researchgate.net Another LC-MS/MS method for the simultaneous determination of diazepam and this compound in rat plasma demonstrated a linear range of 2.0–200 ng/mL for this compound. mdpi.com Furthermore, an on-line immunoaffinity chromatography-HPLC-MS method for determining this compound in equine urine reported a detection limit of 0.1 µg/l, showcasing the exceptional sensitivity of this combined approach. rsc.orgrsc.org

Research Findings for HPLC Analysis of this compound
MatrixDetectorLinear RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Key FindingsCitation
MicroemulsionsUV2.0-30.0 µg/mL-Simple, rapid, and accurate method suitable for quantification in microemulsions. scielo.brresearchgate.net
Human PlasmaUV0.25–6 μg/mL-Recovery of >77% from plasma. ingentaconnect.com
TabletsUV1-30 µg/mLLOD: 0.52 µg/mL, LOQ: 1.56 µg/mLA simple, low-cost, and robust method for tablet analysis. scielo.br
Blood PlasmaMS-Quantification at the picomole level.High-throughput method avoiding the need for expensive deuterated internal standards. researchgate.net
Rat PlasmaMS/MS2.0–200 ng/mLLLOQ: 2.0 ng/mLSimultaneous determination of this compound and diazepam. mdpi.com
Equine UrineMS-LOD: 0.1 µg/lHighly sensitive method using on-line immunoaffinity chromatography. rsc.orgrsc.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC, resulting in significantly improved resolution, speed, and sensitivity. dshs-koeln.de This makes UPLC particularly advantageous for the analysis of low-concentration this compound in biological samples.

A sensitive and rapid UPLC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry) method was developed for the determination of this compound in rabbit ocular tissues and biofluids. rsc.orgrsc.org This method demonstrated a linear calibration curve over a concentration range of 200–100,000 pg/mL. rsc.org The use of UPLC reduced the analysis time for corticosteroid screening by a factor of 5.2 compared to traditional HPLC. dshs-koeln.de Another study developed a UPLC-PDA (Photodiode Array) method for determining this compound in human plasma, with a limit of quantification of 2.0 ng/mL and a linear range of 2-60 ng/mL. This method was successfully applied to routine measurements for patients undergoing the this compound suppression test. Furthermore, a UPLC/TOFMS (Time-of-Flight Mass Spectrometry) method was developed for the multi-detection of corticosteroids, including this compound, in human and calf urine, demonstrating the high-throughput capabilities of UPLC in doping control. nih.gov

Research Findings for UPLC Analysis of this compound
MatrixDetectorLinear RangeLimit of Quantification (LOQ)Key FindingsCitation
Rabbit Ocular Tissues & BiofluidsAPCI-MS/MS200–100,000 pg/mL-Sensitive, specific, and rapid method for ocular tissue distribution studies. rsc.orgrsc.org
Human PlasmaPDA2-60 ng/mL2.0 ng/mLRapid, sensitive, and accurate method suitable for routine clinical analysis.
Human and Calf UrineTOFMS-0.4 to 4.4 µg L⁻¹ (calf urine)High-throughput screening method for doping control with a 5.5-minute analysis time. nih.gov

Spectrophotometric Methods for Research Applications

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in pharmaceutical formulations. These methods are based on the measurement of light absorption by the analyte.

Kinetic Spectrophotometry

Kinetic spectrophotometry is an analytical technique where the rate of a chemical reaction is measured to determine the concentration of a substance. A novel kinetic spectrophotometric method was developed for the quantitative determination of this compound based on its catalytic effect on the oxidation of Orange G by bromate (B103136) in an acidic medium. nih.govresearchgate.net The change in absorbance was monitored over time, and under optimized conditions, the calibration graph was linear over the range of 0.2–54.0 mg L−1. nih.govresearchgate.net The calculated limit of detection was 0.14 mg L−1. nih.govresearchgate.net This method was successfully applied to the determination of this compound in pharmaceutical and biological samples, including urine and serum. nih.govresearchgate.net The recovery rates in spiked urine and serum samples were high, ranging from 99.0% to 102.0%, indicating good accuracy. nih.gov

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used technique for the quantification of this compound in pharmaceutical dosage forms. researchgate.net The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). For this compound sodium phosphate (B84403), the λmax was determined to be 242.5 nm in a phosphate buffer at pH 6. nih.gov A validated UV spectrophotometric method for this compound in tablets demonstrated linearity in the concentration range of 1 to 30 µg/mL with a λmax of 241 nm. scielo.brscispace.com The limit of detection and quantification were found to be 0.52 µg/mL and 1.56 µg/mL, respectively. scielo.brscispace.com Another study developed a UV/VIS spectrophotometric method for a pediatric oral solution of this compound, with analysis performed at 269 nm to avoid interference from matrix components, showing linearity from 1.00 to 50.00 µg/mL. jrespharm.com An improved UV spectrophotometric method for this compound in tablets and capsules reported a linear range of 4.0 to 40.0 µg/mL at a detection wavelength of 240 nm.

Research Findings for Spectrophotometric Analysis of this compound
MethodMatrixLinear RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Key FindingsCitation
Kinetic SpectrophotometryPharmaceuticals, Urine, Serum0.2–54.0 mg L⁻¹LOD: 0.14 mg L⁻¹A simple, rapid, and sensitive method based on the catalytic effect of this compound. nih.govresearchgate.net
UV-Visible SpectrophotometryTablets1-30 µg/mLLOD: 0.52 µg/mL, LOQ: 1.56 µg/mLA simple, low-cost, and robust method for quality control of tablets. scielo.brscispace.com
UV/VIS SpectrophotometryPediatric Oral Solution1.00-50.00 µg/mL-Developed for stability and quality control of a pediatric formulation. jrespharm.com
UV SpectrophotometryTablets and Capsules4.0-40.0 µg/mLLOD: 0.63 µg/mL, LOQ: 1.90 µg/mLAn improved method with enhanced precision and efficiency.

Advanced Immunological and Cell-Based Assays

Immunological and cell-based assays offer high specificity and sensitivity for this compound detection, often complementing chromatographic methods.

Advanced immunological assays, such as on-line immunoaffinity chromatography, can be coupled with HPLC-MS to achieve very low detection limits for this compound in complex biological fluids like equine urine. rsc.orgrsc.org This approach combines the high selectivity of antibody-based extraction with the sensitive detection of mass spectrometry.

Cell-based assays are also employed in this compound research. For instance, the anti-inflammatory effects of this compound are thought to be mediated by the induction of phospholipase A2 inhibitory proteins called lipocortins, which control the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov The binding of this compound to specific cytoplasmic glucocorticoid receptors and the subsequent modulation of gene expression form the basis of many cell-based research models. nih.gov While specific details on advanced cell-based quantification assays were not prevalent in the provided search results, the literature alludes to their importance in understanding the pharmacological mechanisms of this compound. nih.gov

Flow Cytometry for Cellular Phenotyping and Response Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. In this compound research, it is instrumental in defining changes in immune cell populations and assessing cellular responses such as apoptosis.

Researchers have utilized flow cytometry to study the effects of this compound on various immune cell subsets. For instance, studies have shown that this compound treatment can lead to a dose-dependent reduction in CD3+, CD4+, and CD8+ T cells. springermedizin.de Flow cytometry has also been employed to analyze the impact on regulatory T cells (Tregs), revealing a significant increase in CD4+CD25+ Tregs and a decrease in CD8+CD122+ Tregs following this compound administration. springermedizin.de Furthermore, the technique has been used to assess the expression of cell surface markers on dendritic cells (DCs), where this compound was found to increase the expression of CD83, suggesting a shift towards a more tolerogenic phenotype. theadl.comresearchgate.net

A critical application of flow cytometry in this compound research is the quantitative analysis of apoptosis, or programmed cell death. This compound is a known inducer of apoptosis in various cell types, including lymphocytes and certain cancer cell lines. nih.govhaematologica.org Flow cytometry assays, often using Annexin V and propidium (B1200493) iodide (PI) staining, allow for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells. haematologica.orgnih.govspandidos-publications.com For example, in Jurkat cells, a human T-cell line, this compound treatment has been shown to induce apoptosis, which can be quantified by measuring the percentage of Annexin V-positive cells. researchgate.net Similarly, studies on peripheral blood lymphocytes have demonstrated that this compound treatment leads to an increase in apoptotic cells, which can be identified by their expression of Phosphatidyl Serine on the outer cell membrane. iqproducts.nl

Table 1: Impact of this compound on Immune Cell Phenotypes as Determined by Flow Cytometry

Cell Type Marker(s) Effect of this compound Reference
T-cells CD3+, CD4+, CD8+ Dose-dependent reduction springermedizin.de
Regulatory T-cells CD4+CD25+ Significant increase springermedizin.de
Regulatory T-cells CD8+CD122+ Decrease springermedizin.de
Dendritic Cells CD83 Significant increase theadl.comresearchgate.net
T-cells Programmed cell death 1 (PD-1) Enhanced expression during activation nih.gov
Alveolar Epithelial Cells CD324 (E-Cadherin), CD326 (EPCAM) No significant effect on expression atsjournals.org
Alveolar Epithelial Cells CD325 (N-Cadherin) No significant effect on expression atsjournals.org

Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker and Metabolite Detection in Research

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify proteins, antibodies, and other molecules in biological samples. In the context of this compound research, ELISA kits are commercially available for the detection of this compound itself in various matrices such as urine, blood, and oral fluid for forensic purposes. neogen.combiocompare.com These kits are typically qualitative, one-step screening tests. neogen.com

Beyond detecting the compound, ELISA is a crucial tool for measuring biomarkers that are modulated by this compound. For example, ELISA kits are available to quantify the levels of this compound-Induced Protein (DEXI) in human serum, plasma, and cell culture supernatants. assaygenie.comxpressbio.com DEXI is a protein implicated in the regulation of immune responses and inflammation, making it a potential biomarker for studying the effects of this compound. assaygenie.com These kits are sandwich ELISAs, offering high sensitivity and specificity for quantitative measurements. assaygenie.combiocompare.com

Furthermore, ELISA is employed to measure the concentration of cytokines and other soluble factors released by cells in response to this compound treatment. This allows researchers to understand the functional consequences of this compound's effects on immune cells. For instance, in studies investigating the impact of this compound on T-cell cytokine production in preterm infants, ELISA can be used to quantify cytokines in tracheal aspirates. mdpi.com

Table 2: Commercially Available ELISA Kits for this compound and Related Biomarkers

Target Analyte Sample Type(s) Assay Principle Detection Range Reference
This compound Urine, Blood, Oral Fluid Qualitative One-Step ELISA Not specified neogen.com
This compound Muscle, Milk, Feed Competitive ELISA LOD: 0.2-1 ppb assaygenie.comelabscience.com
This compound Induced Protein (DEXI) Serum, Plasma, Cell Culture Supernatants Sandwich ELISA 0.781-50 ng/ml xpressbio.combiocompare.com
This compound-Induced Ras-Related Protein 1 (RASD1) Not specified Sandwich ELISA 0.156-10 ng/mL biocompare.com

Molecular Biology and '-omics' Approaches

The advent of high-throughput molecular biology techniques has revolutionized the study of this compound's effects at the genetic and protein levels. These approaches provide a global view of the molecular changes induced by the drug.

Western Blotting for Protein Expression and Phosphorylation Analysis

Western blotting is a fundamental technique in molecular biology used to detect specific proteins in a sample of tissue homogenate or cell extract. It is widely used in this compound research to investigate changes in protein expression and post-translational modifications, particularly phosphorylation.

Studies have employed Western blotting to demonstrate that this compound can induce changes in the expression levels of various proteins. For example, it has been shown to increase the expression of ANXA1 in a human folliculostellate cell line. oup.com Conversely, it can also lead to a decrease in the expression of certain proteins.

A key application of Western blotting in this field is the analysis of protein phosphorylation, which is a critical mechanism in signal transduction pathways. Researchers have used phospho-specific antibodies to show that this compound can modulate the phosphorylation status of key signaling proteins. For instance, this compound treatment has been found to decrease the phosphorylation of Akt and BAD in placental tissues. researchgate.net It has also been shown to induce changes in the phosphorylation of the glucocorticoid receptor (GR) itself. arvojournals.org Furthermore, Western blotting has been used to demonstrate that this compound can promote the phosphorylation of myosin light chain (MLC20) in vascular smooth muscle cells and inhibit the phosphorylation of p38 MAPK and heat shock protein (HSP)27 in bronchial preparations. spandidos-publications.comersnet.org

Table 4: Proteins with Altered Expression or Phosphorylation by this compound as Detected by Western Blotting

Protein Modification Cell/Tissue Type Observed Effect Reference
Akt Phosphorylation Placental Tissue Decrease researchgate.net
BAD Phosphorylation Placental Tissue Decrease researchgate.net
Glucocorticoid Receptor (GR) Phosphorylation Human Lens Epithelial Cells DEX-dependent phosphorylation of S211 arvojournals.org
Annexin 1 (ANXA1) Expression and Serine-Phosphorylation Human Folliculostellate Cell Line Increase oup.com
Myosin Light Chain (MLC20) Phosphorylation Vascular Smooth Muscle Cells Promotion spandidos-publications.com
p38 MAPK Phosphorylation Bronchial Preparations Inhibition ersnet.org
Heat Shock Protein (HSP)27 Phosphorylation Bronchial Preparations Inhibition ersnet.org

Emerging Detection Platforms and Biosensors

The development of novel detection platforms and biosensors offers promising avenues for the rapid, sensitive, and selective detection of this compound in various matrices.

FRET Aptasensors for Ultra-Sensitive Detection in Experimental Matrices

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. FRET aptasensors combine these two principles to create highly sensitive and selective detection systems.

Recently, a label-free FRET aptasensor has been developed for the ultra-sensitive detection of this compound. mdpi.com This system utilizes cationic conjugated polymers (CCPs) as energy donors and a this compound-specific aptamer. mdpi.com In the absence of this compound, the aptamer and its complementary strand form a duplex that allows for FRET to occur. However, in the presence of this compound, the aptamer preferentially binds to it, disrupting the duplex and causing a change in the FRET signal. mdpi.comresearchgate.net This platform has demonstrated high selectivity for this compound over other interfering molecules and has been successfully applied to detect the compound in a sports drink matrix. mdpi.com The development of such aptasensors holds significant potential for applications requiring rapid and cost-effective detection of this compound. mdpi.comdntb.gov.ua Other aptamer-based biosensors, including colorimetric sensors using gold nanoparticles, have also been engineered for the detection of this compound in food samples like raw milk. nih.gov

Electrochemical and Chemiluminescence Methods for Research Applications

In the pursuit of rapid, sensitive, and cost-effective analysis of this compound, electrochemical and chemiluminescence techniques have emerged as powerful alternatives to traditional chromatographic methods. scielo.brtandfonline.com These methods offer high sensitivity, simple instrumentation, and reduced analysis time, making them suitable for a variety of research applications. rsc.org

Electrochemical Methods

Electrochemical sensors have gained significant interest for this compound detection due to their simplicity and high sensitivity. tandfonline.comrsc.org These methods are based on the electrochemical behavior of this compound, typically its oxidation or reduction at a modified electrode surface. scielo.brrsc.org Various voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are commonly employed. rsc.orginternationalscholarsjournals.comresearchgate.net

The key to the performance of these sensors lies in the modification of the working electrode. Materials like graphene, carbon nanotubes, and metal-organic frameworks (MOFs) are used to enhance the electrode's surface area, conductivity, and catalytic activity, thereby improving the sensitivity and selectivity of the detection. scielo.brrsc.orgmdpi.com

For instance, a glassy carbon electrode modified with graphene has been used to detect this compound via voltammetry, exhibiting two linear dynamic ranges. mdpi.com Another approach involved a pencil graphite (B72142) electrode (PGE) modified with an iron-based metal-organic framework and graphene oxide composite (MIL-100(Fe)/GO). This sensor demonstrated excellent performance for this compound detection using flow-injection amperometry at a low potential, which enhances selectivity. rsc.org Similarly, a sensor using a nanocomposite of manganese dioxide (MnO₂) and reduced graphene oxide (rGO) on a glassy carbon electrode showed high sensitivity and a low detection limit for this compound in pharmaceutical and human urine samples. scielo.br A screen-printed electrode modified with a zinc oxide and graphene oxide (ZnO@GO) nanocomposite has also been developed for the electrochemical determination of this compound in pharmaceutical samples. electrochemsci.org

Interactive Table: Performance of Various Electrochemical Sensors for this compound Detection

Electrode Modifier Analytical Technique Linear Range Limit of Detection (LOD) Sample Matrix
Graphene Voltammetry 0.1–50 µM & 50–5000 µM Not Specified Not Specified
Fe-based MOF/Graphene Oxide Amperometry (FIA) 0.10–5.0 µM & 0.010–5.0 mM 0.030 µM Pharmaceuticals, Cosmetics
MnO₂/Reduced Graphene Oxide Amperometry 0–260 µM 0.005 µM Pharmaceuticals, Human Urine
ZnO/Graphene Oxide Nanocomposite DPV and Amperometry 10–200 µM 12 nM Pharmaceuticals
Fe₃O₄/PANI–CuII Microspheres DPV 0.05–30 µM 3.0 nM Not Specified

DPV: Differential Pulse Voltammetry; FIA: Flow Injection Analysis; MOF: Metal-Organic Framework.

Chemiluminescence Methods

Chemiluminescence (CL) offers remarkable sensitivity for this compound detection. These methods rely on the emission of light from a chemical reaction, where the analyte can act as a catalyst, enhancer, or inhibitor of the reaction. mdpi.comrsc.org

One notable chemiluminescence method involves a flow-injection system that utilizes the light produced from the reaction of potassium permanganate (B83412) (KMnO₄) and L-cysteine-modified Cadmium Sulfide (CdS) quantum dots in an acidic medium. mdpi.com This system provides a simple and sensitive platform for this compound determination. mdpi.com Another continuous-flow CL method is based on the sensitizing action of this compound on the oxidation of sulphite by cerium(IV). rsc.org

Chemiluminescent enzyme-linked immunosorbent assays (CL-ELISAs) have also been developed, offering high sensitivity. rsc.orgrsc.org An indirect competitive CL-ELISA for this compound was developed using soybean peroxidase as the enzyme label. rsc.orgrsc.org The sensitivity of this assay was significantly enhanced by using a mixture of 3-(10′-phenothiazinyl)-propane-1-sulfonate (SPTZ) and 4-morpholinopyridine (B1661938) (MORPH) as enhancers for the chemiluminescent reaction. rsc.orgrsc.org High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection has also been successfully used to determine this compound residues in biological samples like bovine liver, demonstrating good recovery and sensitivity. nih.gov

Interactive Table: Performance of Chemiluminescence Methods for this compound Detection

Method Principle Linear Range / Working Range Limit of Detection (LOD) Sample Matrix
Flow-Injection CL KMnO₄ & L-cysteine-modified CdS quantum dots reaction 1.02 x 10⁻² µM – 6.372 x 10⁻¹ µM Not Specified Not Specified
Continuous-Flow CL Sensitizer on the CL oxidation of sulphite by cerium(IV) 0.500–5.00 µg/mL Not Specified Pharmaceutical Formulations
CL-ELISA Indirect competitive assay with soybean peroxidase label 0.08–9.3 ng/mL (Working Range) 0.02 ng/mL (IC₁₀) Milk
HPLC-CL Luminol as CL reagent Not Specified 0.2 ppb Bovine Liver

CL: Chemiluminescence; ELISA: Enzyme-Linked Immunosorbent Assay; HPLC: High-Performance Liquid Chromatography.

Method Validation and Development for Biological and Pharmaceutical Research Samples

The development and validation of analytical methods are critical to ensure the reliability, accuracy, and precision of this compound quantification in diverse matrices such as pharmaceutical dosage forms and biological fluids. scielo.brwisdomlib.orgresearchgate.netejpmr.com These validation studies are typically performed in accordance with guidelines from the International Conference on Harmonisation (ICH). wisdomlib.orgneuroquantology.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for which extensive method development and validation have been reported. scielo.brresearchgate.netpensoft.net These methods are valued for their specificity, robustness, and ability to separate this compound from potential interferences within the sample matrix. scielo.bringentaconnect.com

For pharmaceutical samples , such as tablets and microemulsions, RP-HPLC methods are commonly developed. scielo.brwisdomlib.orgresearchgate.net A typical validation process involves assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). wisdomlib.orgresearchgate.net For example, a validated RP-HPLC method for this compound tablets used a mobile phase of potassium dihydrogen phosphate and methanol, achieving linearity in the 2-10 μg/mL range with a correlation coefficient of 0.9993. wisdomlib.org The accuracy was confirmed by recovery studies, and precision was demonstrated with relative standard deviation (%RSD) values below 2%. wisdomlib.org Another study detailed the development of an HPLC method for this compound acetate in microemulsions, which was shown to be specific, selective, linear (2.0-30.0 µg/mL), precise (RSD < 3%), and accurate. scielo.br

For biological samples , which are more complex, the validation process is equally rigorous and often involves sample extraction steps. ingentaconnect.comtandfonline.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for its high sensitivity and specificity in analyzing this compound in plasma, aqueous humor, and other biofluids. tandfonline.comresearchgate.netrsc.org A UPLC-MS/MS method was validated for quantifying this compound in rabbit ocular tissues, demonstrating its suitability for tissue distribution studies. rsc.org Another validation was performed for a direct and sensitive LC-MS/MS method to measure this compound in human aqueous humor, a challenging matrix due to the small sample volume. tandfonline.com This method was validated for a range of 0.1–150 ng/ml with high accuracy and precision. tandfonline.com Similarly, an HPLC method for this compound in human plasma was developed and validated, using liquid-liquid extraction for sample preparation and demonstrating linearity from 0.25–6 μg/mL with good recovery (>77%). ingentaconnect.com

The development of these methods can be enhanced using Analytical Quality by Design (AQbD) principles, which involves a systematic approach to method development, ensuring the final method is robust and reliable.

Interactive Table: Validation Parameters of Chromatographic Methods for this compound

Technique Sample Matrix Linearity Range Correlation Coefficient (r²) Accuracy (% Recovery) Precision (%RSD) LOD / LOQ
RP-HPLC Tablets 2-10 µg/mL 0.9993 High (RSD < 2% for recovery) < 2% 0.60 µg/mL / 1.80 µg/mL
HPLC Microemulsions 2.0-30.0 µg/mL 0.9995 Good < 3% Not Specified / 2 µg/mL
RP-HPLC Bulk Drug/Tablets 2-14 µg/mL >0.999 99.608% (Assay) Not Specified 0.282 µg/mL / 0.896 µg/mL
HPLC Human Plasma 0.25–6 µg/mL Not Specified > 77% Within acceptable limits Not Specified
LC-MS/MS Human Plasma 0.250–250 ng/mL ≥ 0.9972 -7.6 to 5.6% (Relative Error) ≤ 4.8% Not Specified
LC-MS/MS Human Aqueous Humor 0.1–150 ng/mL Not Specified 99.6% < 15% Not Specified
UPLC-PDA Human Plasma 2-60 ng/mL > 0.9975 Acceptable Acceptable Not Specified / 2.0 ng/mL
UPLC Human Plasma 50.0-5000.0 ng/mL > 0.9999 > 99.5% < 1.2% 0.5 ng/mL / 1.8 ng/mL

LOD: Limit of Detection; LOQ: Limit of Quantitation; PDA: Photodiode Array Detector; RSD: Relative Standard Deviation.

Future Directions and Unexplored Research Avenues for Dexamethasone

Elucidation of Remaining Molecular and Cellular Mechanisms

Despite decades of use, the complete picture of dexamethasone's molecular and cellular actions is still emerging. Future research will need to delve deeper into the nuanced mechanisms that govern its therapeutic effects and adverse reactions.

A primary area of investigation is the full scope of glucocorticoid receptor (GR) signaling. While the genomic effects mediated by the GR are well-documented, the non-genomic pathways, which occur rapidly and independently of gene transcription, are less understood. mdpi.com These non-genomic actions, involving interactions with signaling molecules like nuclear factor kappa B (NF-κB), are crucial for the immediate anti-inflammatory response. mdpi.com Further research is needed to map these intricate signaling cascades.

Studies have shown that this compound's ability to induce apoptosis (programmed cell death) in cancer cells, such as multiple myeloma, is linked to the transactivation of the glucocorticoid response element (GRE). nih.gov However, the precise downstream targets and the interplay with other signaling pathways, like the phosphorylation of RAFTK (Pyk2) and the induction of Bim, require further clarification. nih.gov For instance, while RAFTK phosphorylation was observed, it was not sufficient on its own to induce apoptosis in certain myeloma cell lines. nih.gov

Moreover, the impact of This compound (B1670325) on various cell types within a tissue microenvironment is a critical area for future studies. For example, in developing bone, this compound has been shown to reduce osteoblast and chondrocyte populations and impair the function of pre-osteoblasts. biorxiv.org It also affects B cell progenitors in the bone marrow. biorxiv.org Understanding this cellular crosstalk is vital for developing strategies to mitigate adverse effects like glucocorticoid-induced osteoporosis.

Advanced Material Science for this compound Delivery in Experimental Settings

Innovations in material science are paving the way for novel this compound delivery systems that can provide sustained and targeted release, enhancing therapeutic efficacy while minimizing systemic side effects. Future research in this area will focus on the design and application of advanced biomaterials for experimental drug delivery.

Nanoparticles represent a significant area of interest. Self-assembling nanoparticles have been shown to effectively deliver this compound to the lungs in a mouse model of allergic airways inflammation, resulting in a greater reduction of inflammation compared to the drug alone. plos.org Enzyme-responsive nanoparticles are also being explored for targeted delivery to inflamed tissues in conditions like diabetes. nih.gov These nanoparticles can accumulate in inflamed areas and release the drug in a controlled manner. nih.gov Other nanoparticle formulations, such as those made from chitosan (B1678972) or bioactive glass, are being investigated for applications in ophthalmology and dentistry, respectively. dovepress.comresearchgate.net

Hydrogels and scaffolds are another promising avenue for localized this compound delivery. For instance, peptide amphiphile (PA) nanofiber gels can be designed to release this compound over several weeks via a labile hydrazone linkage. nih.gov In bone tissue engineering, cellulose-based scaffolds have been developed for the prolonged release of this compound sodium phosphate (B84403) to promote cell attachment and proliferation. mdpi.com

The physical state of the drug within the delivery system and its impact on release kinetics is also an important area of study. Research on silicone matrices has shown that even thin layers can effectively trap this compound for extended periods, and the physical state (amorphous vs. crystalline) may not significantly affect the release rate. oup.com Light-activated implantable systems are also being investigated for on-demand, dose-controlled drug delivery. acs.org

Table 1: Advanced this compound Delivery Systems in Preclinical Research
Delivery SystemMaterialApplication AreaKey FindingCitation
Self-Assembling NanoparticlesPEG-dendritic block telodendrimerAllergic Airways InflammationImproved reduction of lung inflammation compared to free this compound. plos.org
Enzyme-Responsive NanoparticlesPeptide-polymer amphiphilesInflammation in DiabetesTargeted accumulation and prolonged release in inflamed tissue. nih.gov
Peptide Nanofiber GelsPeptide Amphiphile (PA) with hydrazone linkageLocalized Anti-inflammatory TherapySustained release of this compound over several weeks. nih.gov
Cellulose-Based ScaffoldsCellulose/Hydroxyapatite compositeBone Tissue EngineeringProlonged release of this compound sodium phosphate. mdpi.com
Silicone MatricesSiliconeLong-term Drug DeliveryThin layers can effectively trap the drug for prolonged periods. oup.com
Light-Activated ImplantsBiodegradable polymer with liposomesVocal Fold Scar TreatmentInjectable, dose-controlled, sustained drug delivery. acs.org

Integration of Computational Modeling and Artificial Intelligence in this compound Research

Computational modeling and artificial intelligence (AI) are poised to revolutionize this compound research by enabling the analysis of complex biological data, predicting drug interactions, and identifying new therapeutic applications.

In silico approaches are increasingly being used to screen for and prioritize chemicals based on their binding affinity to the glucocorticoid receptor. uni-lj.sinih.gov These models can help in understanding the endocrine-disrupting properties of various compounds and in identifying potential new ligands for the GR. uni-lj.sinih.gov Molecular docking and simulation studies can provide insights into the binding mechanisms of this compound with its targets at an atomic level. tandfonline.comnih.gov For instance, computational analysis has been used to investigate the interaction of this compound with targets of the SARS-CoV-2 virus. nih.gov

Mathematical modeling is another powerful tool for understanding the complex dynamics of this compound's effects. A predator-prey interaction model has been used to analyze the dose-dependent destabilization of CAR T-cell treatment efficacy by this compound in glioblastoma. plos.org Pharmacokinetic/pharmacodynamic (PK/PD) modeling can quantitatively characterize the anti-inflammatory and immunomodulatory effects of this compound, which can help in optimizing dosing regimens. x-mol.com

Table 2: Computational and AI Approaches in this compound Research
ApproachApplicationKey Finding/CapabilityCitation
In Silico Classification ModelsScreening for Glucocorticoid Receptor BindingDeveloped models with high accuracy for predicting GR agonists and antagonists. uni-lj.sinih.gov
Molecular Docking and SimulationInvestigating Drug-Target InteractionsProvided insights into the binding affinity and mechanism of this compound with various protein targets. tandfonline.comnih.gov
Artificial Intelligence (AI) Drug Discovery PlatformRepurposing Drugs for COVID-19Correctly identified this compound as a high-potential treatment for COVID-19. businesswire.com
Mathematical Modeling (Predator-Prey Model)Analyzing CAR T-cell Therapy in GlioblastomaDemonstrated that this compound destabilizes CAR T-cell efficacy in a dose-dependent manner. plos.org
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingCharacterizing Anti-inflammatory EffectsQuantitatively described the effects of this compound on inflammatory biomarkers. x-mol.com

Exploration of Synergistic and Antagonistic Interactions with Other Research Compounds

The future of this compound therapy will likely involve its use in combination with other compounds to enhance efficacy and reduce toxicity. Research into these synergistic and antagonistic interactions is a critical area of exploration.

In oncology, numerous studies are investigating the synergistic effects of this compound with various anticancer agents. For example, this compound has been shown to have synergistic cytotoxic activity with the investigational drug STK405759 and the proteasome inhibitor bortezomib (B1684674) in multiple myeloma models. oncotarget.com The combination of this compound and the AKT inhibitor capivasertib, along with venetoclax, has shown enhanced anti-tumor responses in preclinical models of childhood acute lymphoblastic leukemia. aacrjournals.org In tamoxifen-resistant breast cancer cells, this compound has been found to exert synergistic therapeutic effects when combined with tamoxifen. portlandpress.com

Conversely, antagonistic interactions are also an important area of study. For instance, in a model of human ovarian carcinoma, premedication with this compound reduced the inhibitory effect of paclitaxel (B517696) on tumor growth. mdpi.com Understanding these antagonistic effects is crucial to avoid detrimental drug combinations.

Beyond cancer, research is exploring the interactions of this compound with a wide range of compounds. In a preclinical model of low back pain, the mineralocorticoid antagonist eplerenone (B1671536) was found to enhance the analgesic effects of this compound. In the context of inflammation, the postbiotic sodium butyrate (B1204436) has been shown to have synergistic antiproliferative effects with this compound in gastric adenocarcinoma cells. frontiersin.org In contrast, an antagonistic interaction has been observed between this compound and the antidepressant fluoxetine (B1211875) in modulating the behavior of astrocytes. nih.gov

A summary of notable synergistic and antagonistic interactions involving this compound is presented below.

Table 3: Investigated Interactions of this compound with Other Research Compounds
Interacting CompoundDisease/Condition ModelType of InteractionObserved EffectCitation
TofacitinibRheumatoid Arthritis / Lymphocyte ProliferationSynergistic / Antagonistic (Gender-dependent)Synergistic on paw growth; synergistic in male lymphocytes, antagonistic in female lymphocytes. mdpi.com
PaclitaxelOvarian CarcinomaAntagonisticReduced the inhibitory effect of paclitaxel on tumor growth. mdpi.com
STK405759 / BortezomibMultiple MyelomaSynergisticGreater tumor growth inhibition and prolonged survival. oncotarget.com
AsparaginaseAcute Lymphoblastic LeukemiaSynergisticImproved antileukemic efficacy without increasing osteonecrosis. plos.org
Capivasertib / VenetoclaxChildhood Acute Lymphoblastic LeukemiaSynergisticEnhanced anti-tumor responses. aacrjournals.org
TamoxifenTamoxifen-Resistant Breast CancerSynergisticSynergistic inhibition of cell proliferation and migration. portlandpress.com
EplerenoneLow Back PainSynergisticEnhanced analgesic effects of this compound.
Sodium ButyrateGastric AdenocarcinomaSynergisticSynergistic antiproliferative effects. frontiersin.org
FluoxetineAstrocyte FunctionAntagonisticFluoxetine reversed some this compound-induced changes in astrocyte mobility and cytokine expression. nih.gov
SulpirideBreast CancerSynergisticEnhanced the antitumor efficacy of this compound in drug-resistant breast cancer. researchgate.net

Q & A

Basic Research Questions

Q. How to determine the optimal dexamethasone dosage for in vivo studies investigating anti-inflammatory effects?

  • Methodological Guidance : Start with dose-response experiments using a range of doses (e.g., 0.5–7 mg/kg feed in avian models ). Monitor biomarkers like serum cytokine levels or tissue histology. Use ANOVA to compare outcomes across dosage groups, ensuring inclusion of control cohorts without this compound .
  • Data Example : A study on chicks demonstrated that 7 mg/kg feed significantly altered biometric parameters compared to controls, highlighting dose-dependent effects .

Q. What are standard protocols for quantifying this compound in biological samples?

  • Methodological Guidance : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with acetonitrile as the mobile phase. Validate the method via spike-and-recovery tests to ensure no interference from contaminants .
  • Data Example : Analytical protocols specify retention times and mass transitions for this compound (e.g., m/z 393.2 → 355.1) to distinguish it from analogs like betamethasone .

Q. How to design a clinical trial evaluating this compound’s efficacy in respiratory distress scenarios?

  • Methodological Guidance : Stratify patients by disease severity (e.g., ventilated vs. non-ventilated) and use randomized controlled trials (RCTs) with placebo arms. The RECOVERY trial reduced mortality by 33% in ventilated COVID-19 patients, emphasizing the need for respiratory support as an inclusion criterion .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s efficacy in diabetic COVID-19 patients?

  • Methodological Guidance : Conduct structural studies (e.g., X-ray crystallography) to analyze this compound-serum albumin binding. Diabetic hypoalbuminemia may reduce drug transport, necessitating pharmacokinetic modeling .
  • Data Example : Advanced Photon Source imaging revealed this compound binds to albumin’s Sudlow site I, which is compromised in diabetes, explaining reduced efficacy .

Q. What experimental designs assess this compound’s interaction with osteogenic factors like BMP2 or Vitamin D3?

  • Methodological Guidance : Use multifactorial designs with treatment groups (e.g., this compound alone, this compound+BMP2, this compound+Vitamin D3). Measure osteogenic markers (e.g., alkaline phosphatase) via microarray or qPCR .
  • Data Example : A study combining this compound with BMP2 showed synergistic upregulation of osteogenic genes compared to monotherapy .

Q. How does this compound dose ≤4.1 mg/day enhance glioblastoma treatment efficacy with TTFields?

  • Methodological Guidance : Perform meta-analyses using the Newcastle-Ottawa Scale to evaluate survival outcomes. Subgroup analysis reveals that doses ≤4.1 mg/day correlate with prolonged median overall survival (OS) when combined with ≥75% TTFields compliance .
  • Data Example : A pooled hazard ratio of 0.62 (95% CI: 0.48–0.79) supports this compound’s dose-dependent synergy with TTFields .

Q. How to model this compound’s impact on the hypothalamic-pituitary-adrenal (HPA) axis in genetic knockout models?

  • Methodological Guidance : Use serotonin transporter (SERT) knockout mice and measure corticosterone levels post-dexamethasone suppression. Apply two-way ANOVA to compare HPA feedback between genotypes .
  • Data Example : SERT knockouts exhibited blunted corticosterone suppression (p<0.05), indicating impaired glucocorticoid receptor signaling .

Methodological Frameworks for Data Analysis

  • Handling Conflicting Clinical Data : Employ meta-regression to adjust for covariates like comorbidities or albumin levels. For example, diabetic subpopulations may require stratified analysis in COVID-19 trials .
  • Statistical Tools : Use ANOVA with Student-Newman-Keuls post-hoc tests for multi-group comparisons (e.g., this compound dose tiers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.